An In-Depth Technical Guide to Nifekalant-d4 for Researchers and Drug Development Professionals Introduction Nifekalant-d4 is the deuterated analogue of Nifekalant, a potent Class III antiarrhythmic agent. Nifekalant its...
Author: BenchChem Technical Support Team. Date: November 2025
An In-Depth Technical Guide to Nifekalant-d4 for Researchers and Drug Development Professionals
Introduction
Nifekalant-d4 is the deuterated analogue of Nifekalant, a potent Class III antiarrhythmic agent. Nifekalant itself is primarily utilized in clinical settings, particularly in Japan, for the management of life-threatening ventricular tachyarrhythmias such as ventricular fibrillation and tachycardia[1][2]. The core mechanism of Nifekalant involves the selective blockade of potassium channels, which prolongs the cardiac action potential and the effective refractory period, thereby stabilizing cardiac electrical activity[1][3].
The introduction of deuterium atoms (d4) into the Nifekalant structure renders Nifekalant-d4 an ideal internal standard for use in bioanalytical studies. Its chemical and physical properties are nearly identical to the parent compound, yet it is distinguishable by its higher mass. This characteristic is invaluable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where it is used to ensure high accuracy and precision in the quantification of Nifekalant in biological matrices[4][5]. This guide provides a comprehensive overview of Nifekalant-d4, its chemical properties, the mechanism of action of its parent compound, and its application in analytical research.
Chemical Structure and Properties
Nifekalant-d4 is structurally identical to Nifekalant, with the exception of four hydrogen atoms on the hydroxyethyl group, which have been replaced by deuterium atoms.
Nifekalant is classified as a Class III antiarrhythmic agent[1]. Its primary pharmacological effect is the prolongation of the cardiac action potential, achieved by blocking specific potassium channels.
Primary Target: The rapid component of the delayed rectifier potassium current (IKr)[1]. These channels are also known as hERG (human Ether-à-go-go-Related Gene) channels[8].
Electrophysiological Effect: By inhibiting IKr, Nifekalant delays the repolarization phase (Phase 3) of the cardiac action potential. This extends the action potential duration (APD) and increases the effective refractory period (ERP) of myocardial cells[1][9].
Therapeutic Outcome: The prolongation of the refractory period makes the cardiac tissue less susceptible to premature electrical impulses, thereby preventing the re-entrant circuits that underlie many tachyarrhythmias[1][3][9].
Selectivity: Nifekalant exhibits high selectivity for potassium channels with minimal effect on sodium or calcium channels, which distinguishes it from other antiarrhythmic agents and reduces certain side effects like negative inotropy (impaired cardiac contraction)[1][2].
The following diagram illustrates the signaling pathway of Nifekalant's action on a cardiac myocyte.
Nifekalant-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the mechanism of action of Nifekalant-d4 when used as an internal standard in quantitative bioanaly...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Nifekalant-d4 when used as an internal standard in quantitative bioanalysis. The principles and methodologies detailed herein are crucial for the accurate determination of Nifekalant concentrations in biological matrices, a critical aspect of pharmacokinetic and toxicokinetic studies in drug development.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of Nifekalant-d4 as an internal standard is fundamentally based on the principle of isotope dilution mass spectrometry (IDMS). Stable isotope-labeled internal standards (SIL-IS), such as Nifekalant-d4, are considered the gold standard in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, in this case, Nifekalant.[1]
Nifekalant-d4 is a synthetic version of Nifekalant where four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass does not significantly alter the compound's chemical behavior during sample preparation and analysis.[1] However, this mass difference is readily detectable by a mass spectrometer, allowing for the differentiation of the analyte from the internal standard.[3]
The "mechanism of action" of Nifekalant-d4 as an internal standard is not a pharmacological one, but rather a methodological one. It acts as a tracer that experiences the same procedural variations as the analyte. By adding a known amount of Nifekalant-d4 to a sample at the earliest stage of analysis, any loss of the analyte during extraction, chromatography, or ionization is mirrored by a proportional loss of the internal standard.[2][4] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out any variations and leading to a more accurate and precise measurement.[4][5]
The Bioanalytical Workflow: A Step-by-Step Overview
The successful application of Nifekalant-d4 as an internal standard is embedded within a well-defined bioanalytical workflow. The following diagram illustrates the key stages of this process.
An In-Depth Technical Guide to the Synthesis and Purification of Nifekalant-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nifekalant-d4, a deuterated analog of the cla...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Nifekalant-d4, a deuterated analog of the class III antiarrhythmic agent Nifekalant. This document is intended to serve as a valuable resource for researchers in pharmacology, drug metabolism, and medicinal chemistry who require a stable, isotopically labeled internal standard for pharmacokinetic studies or as a tool to investigate the metabolic fate of Nifekalant.
Introduction to Nifekalant and the Rationale for Deuteration
Nifekalant is a potent antiarrhythmic drug primarily used for the termination of life-threatening ventricular tachyarrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration and the effective refractory period.[2]
Deuterium-labeled compounds, such as Nifekalant-d4, are crucial tools in drug development and research. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, which can be readily distinguished from its non-deuterated counterpart by mass spectrometry. This property makes deuterated analogs ideal internal standards for quantitative bioanalytical assays, ensuring accuracy and precision in determining drug concentrations in biological matrices. Furthermore, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to altered metabolic profiles (the "kinetic isotope effect"). Studying these differences can provide valuable insights into the drug's metabolic pathways.
Proposed Synthesis of Nifekalant-d4
The proposed point of deuteration is on the ethyl bridge of the side chain, specifically on the two methylene groups adjacent to the tertiary amine. This is a common site for metabolic oxidation, and deuteration at this position is less likely to significantly alter the pharmacological activity of the drug while providing a stable isotopic label.
Synthesis of Intermediates
2.1.1. Synthesis of 6-amino-1,3-dimethyluracil (Intermediate 1)
This intermediate can be synthesized from commercially available starting materials. One common method involves the condensation of 1,3-dimethylurea with cyanoacetic acid in the presence of a condensing agent like acetic anhydride, followed by cyclization under basic conditions.[3][4]
2.1.2. Proposed Synthesis of Deuterated Side Chain Intermediate (Intermediate 2)
A potential route to the deuterated side chain involves the use of commercially available deuterated starting materials. For example, a possible precursor, ethanolamine-d4 , can be reacted with a suitable protected form of 3-(4-nitrophenyl)propanal . The subsequent steps would involve reductive amination and further functional group manipulations to yield the desired deuterated side chain.
Final Assembly and Salt Formation
The final step in the synthesis of Nifekalant-d4 involves the coupling of 6-amino-1,3-dimethyluracil (Intermediate 1) with the deuterated side chain intermediate (Intermediate 2) . This is anticipated to be an alkylation reaction, likely proceeding via a nucleophilic substitution mechanism where the amino group of the uracil derivative attacks an activated form of the side chain.
Following the successful synthesis of the free base, Nifekalant-d4 would be converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and solubility for research applications.
Experimental Protocols (Hypothetical)
The following are hypothetical, yet plausible, experimental protocols for the key steps in the synthesis of Nifekalant-d4. These are based on general organic chemistry principles and published procedures for similar transformations. Researchers should optimize these conditions in a laboratory setting.
3.1. Synthesis of 6-amino-1,3-dimethyluracil
Reaction: Condensation of 1,3-dimethylurea with cyanoacetic acid followed by cyclization.
A mixture of 1,3-dimethylurea and cyanoacetic acid is heated in acetic anhydride.
The reaction mixture is cooled, and the intermediate product is precipitated.
The intermediate is then treated with an aqueous solution of sodium hydroxide to induce cyclization.
The pH is adjusted to precipitate the 6-amino-1,3-dimethyluracil.
The product is collected by filtration, washed, and dried.
3.2. Proposed Synthesis of Nifekalant-d4
Reaction: N-alkylation of 6-amino-1,3-dimethyluracil with a deuterated side chain.
Reagents: 6-amino-1,3-dimethyluracil, a suitable deuterated side-chain precursor (e.g., a tosylate or halide derivative), a non-nucleophilic base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., DMF).
Procedure:
6-amino-1,3-dimethyluracil and the deuterated side-chain precursor are dissolved in the solvent.
The base is added, and the reaction mixture is heated to facilitate the alkylation.
The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
Upon completion, the reaction is worked up by extraction and solvent removal.
Purification of Nifekalant-d4
Purification of the synthesized Nifekalant-d4 is critical to ensure its suitability for research use. A multi-step purification strategy is recommended.
4.1. Initial Purification: Column Chromatography
The crude product from the synthesis would first be subjected to column chromatography on silica gel. A gradient elution system, for example, with a mixture of dichloromethane and methanol, would be employed to separate the desired product from unreacted starting materials and byproducts.
4.2. Final Purification: Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity Nifekalant-d4, preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate) would be appropriate.[5][6][7][8][9] The fractions containing the pure product would be collected, combined, and the solvent removed under reduced pressure.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Nifekalant-d4.
5.1. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight of Nifekalant-d4 and to determine the degree of deuterium incorporation. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the d4-labeled compound.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure of Nifekalant-d4. The ¹H NMR spectrum is expected to be similar to that of unlabeled Nifekalant, with the notable absence of signals corresponding to the deuterated positions. ²H NMR can also be employed to directly observe the deuterium signals.
5.3. Purity Analysis by HPLC
The purity of the final product would be assessed by analytical HPLC using a method similar to the one described for purification but on an analytical scale. A purity of ≥98% is generally required for research-grade material.
Quantitative Data Summary
Since specific experimental data for the synthesis of Nifekalant-d4 is not available, the following table provides a template for recording and presenting the expected data from a successful synthesis and purification campaign.
The Analytical Advantage: A Technical Guide to Nifekalant-d4 versus Non-Deuterated Nifekalant for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of the antiarrhythmic drug Nifekalant...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in the quantitative analysis of the antiarrhythmic drug Nifekalant by mass spectrometry. Specifically, it details the advantages of using Nifekalant-d4 over its non-deuterated counterpart as an internal standard, providing a comprehensive overview of the underlying principles, experimental methodologies, and expected analytical performance enhancements.
The Imperative for an Ideal Internal Standard in Mass Spectrometry
In bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies, the precise quantification of drugs and their metabolites in complex biological matrices is paramount.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its high sensitivity and selectivity.[3] However, the accuracy and reproducibility of LC-MS/MS data can be significantly influenced by matrix effects, variations in sample preparation, and instrument fluctuations.[5][6]
To compensate for these potential sources of error, an internal standard (IS) is incorporated into each sample. An ideal IS should mimic the physicochemical properties of the analyte of interest as closely as possible, including its extraction recovery, chromatographic retention, and ionization efficiency.[7] While structurally similar, non-deuterated compounds can be used as internal standards, the most effective approach is the use of a stable isotope-labeled version of the analyte, such as Nifekalant-d4 for the analysis of Nifekalant.[8][9]
Nifekalant-d4: The Superior Internal Standard
Nifekalant-d4 is a deuterated analog of Nifekalant, where four hydrogen atoms have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the non-deuterated Nifekalant by the mass spectrometer, while its chemical properties remain virtually identical.[7][9] This near-identical behavior is the cornerstone of its superiority as an internal standard.
Key Advantages of Nifekalant-d4:
Correction for Matrix Effects: Biological matrices like plasma can contain endogenous components that co-elute with the analyte and either suppress or enhance its ionization, leading to inaccurate quantification. Since Nifekalant-d4 has the same retention time and ionization characteristics as Nifekalant, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these matrix effects are effectively normalized.[9]
Compensation for Sample Preparation Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, there can be analyte loss. Nifekalant-d4, being chemically identical to Nifekalant, will be lost to the same extent. The use of the analyte-to-internal standard ratio corrects for this variability, leading to more accurate and precise results.[4]
Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of Nifekalant-d4 as an internal standard significantly enhances the precision and accuracy of the quantitative analysis.[8][9] This is reflected in lower coefficients of variation (%CV) for quality control samples and improved accuracy in the determination of unknown concentrations.
The following diagram illustrates the logical workflow of using a deuterated internal standard in a typical bioanalytical LC-MS/MS experiment.
Bioanalytical Workflow with a Deuterated Internal Standard
Experimental Protocols for Nifekalant Analysis using Nifekalant-d4
The following protocols are based on established methods for the analysis of Nifekalant in human plasma and have been adapted to include the use of Nifekalant-d4 as an internal standard.[10]
Sample Preparation (Protein Precipitation)
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Nifekalant-d4 internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
Vortex mix for 10 seconds.
Add 300 µL of acetonitrile to precipitate proteins.
Vortex mix for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography Parameters
Parameter
Value
HPLC System
Agilent 1290 Infinity II or equivalent
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Parameters
Parameter
Value
Mass Spectrometer
Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470)
Ionization Mode
Positive Electrospray Ionization (ESI+)
Gas Temperature
300°C
Gas Flow
5 L/min
Nebulizer Pressure
45 psi
Sheath Gas Temp
250°C
Sheath Gas Flow
11 L/min
Capillary Voltage
3500 V
MRM Transitions
Nifekalant
Precursor Ion (m/z) -> Product Ion (m/z) (To be determined)
Nifekalant-d4
Precursor Ion (m/z) + 4 -> Product Ion (m/z) (To be determined)
Collision Energy
To be optimized for each transition
The following diagram outlines the experimental workflow for method development.
Method Development Workflow
Data Presentation and Expected Performance
When using Nifekalant-d4 as an internal standard, a significant improvement in the precision and accuracy of the assay is expected compared to using a non-deuterated analog or a different molecule as an internal standard.
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of Nifekalant to Nifekalant-d4 against the concentration of Nifekalant. A linear regression with a correlation coefficient (r²) of >0.99 is expected over the desired concentration range.
Table 1: Representative Calibration Curve Data
Nifekalant Conc. (ng/mL)
Nifekalant Peak Area
Nifekalant-d4 Peak Area
Peak Area Ratio (Analyte/IS)
1
1,234
50,123
0.025
5
6,170
50,543
0.122
10
12,345
50,321
0.245
50
61,725
50,678
1.218
100
123,450
50,456
2.447
500
617,250
50,789
12.153
1000
1,234,500
50,567
24.412
Precision and Accuracy
The intra- and inter-day precision and accuracy should be evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) should be ≤15% (≤20% at the lower limit of quantification), and the accuracy (%RE) should be within ±15% (±20% at the LLOQ).
Table 2: Expected Precision and Accuracy Data
QC Level
Nifekalant Conc. (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%RE)
Inter-day Precision (%CV)
Inter-day Accuracy (%RE)
LLOQ
1
< 10
± 10
< 12
± 12
Low
3
< 8
± 8
< 10
± 10
Medium
80
< 6
± 6
< 8
± 8
High
800
< 5
± 5
< 7
± 7
Conclusion
The use of Nifekalant-d4 as an internal standard for the quantitative analysis of Nifekalant by LC-MS/MS offers significant advantages over non-deuterated internal standards. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to enhanced precision, accuracy, and overall robustness of the bioanalytical method. For researchers, scientists, and drug development professionals involved in the pharmacokinetic and clinical evaluation of Nifekalant, the adoption of a stable isotope-labeled internal standard like Nifekalant-d4 is a critical step in ensuring the generation of high-quality, reliable data.
A Technical Guide to the Isotopic Purity and Stability of Nifekalant-d4
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the critical quality attributes of Nifekalant-d4, a deuterated analog of Nifekalant, which serves as an essentia...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the critical quality attributes of Nifekalant-d4, a deuterated analog of Nifekalant, which serves as an essential internal standard in quantitative bioanalysis. Nifekalant is a class III antiarrhythmic agent used for life-threatening ventricular tachyarrhythmias.[1][2] Its deuterated form, Nifekalant-d4, is crucial for achieving accurate and precise quantification in complex biological matrices via mass spectrometry.[3][4] This document outlines the methodologies for determining isotopic purity and assessing the stability of Nifekalant-d4, presenting data in a structured format and detailing the experimental protocols.
Isotopic Purity Assessment
The isotopic purity of a deuterated internal standard is a paramount parameter, as it directly impacts the accuracy of quantitative assays. It defines the percentage of the desired deuterated molecule (d4) relative to its lesser-deuterated and non-deuterated counterparts. High isotopic enrichment minimizes potential interference and cross-talk between the analyte and the internal standard channels in a mass spectrometer.[5][6]
Data Summary: Isotopic Distribution of Nifekalant-d4
The following table summarizes the typical isotopic distribution for a synthesized batch of Nifekalant-d4, as determined by high-resolution mass spectrometry (HRMS).
Isotopologue
Description
Relative Abundance (%)
d4
Nifekalant with 4 deuterium atoms
> 99.5
d3
Nifekalant with 3 deuterium atoms
< 0.4
d2
Nifekalant with 2 deuterium atoms
< 0.1
d1
Nifekalant with 1 deuterium atom
< 0.05
d0
Unlabeled Nifekalant
< 0.01
Experimental Protocol: Isotopic Purity Determination by LC-HRMS
This protocol describes a general method for determining the isotopic enrichment of Nifekalant-d4.
Sample Preparation: A stock solution of Nifekalant-d4 is prepared in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. This stock is then diluted to a working concentration of approximately 1 µg/mL for infusion or LC-MS analysis.[7]
Chromatography (Optional, for purity check): An ultra-high-performance liquid chromatography (UHPLC) system is used to ensure the chemical purity of the standard. A C18 column is typically employed with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Mass Spectrometry:
Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to achieve baseline resolution of the different isotopologue peaks.[7]
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range to include the molecular ions of Nifekalant (d0) through Nifekalant-d4.
Data Processing:
The mass spectrum is processed to obtain the signal intensity for each isotopologue (M+H)+ ion.
The observed intensities are corrected for the natural isotopic abundance of carbon-13 and other elements.[5][8]
The isotopic purity is calculated as the percentage of the corrected intensity of the d4 peak relative to the sum of corrected intensities for all detected isotopologues (d0 to d4).[8]
Diagram: Workflow for Isotopic Purity Analysis
Caption: Experimental workflow for determining the isotopic purity of Nifekalant-d4.
Stability Assessment
The stability of an internal standard is critical to ensure that its concentration remains constant throughout the entire analytical process, from sample storage to final analysis. Stability studies are designed to evaluate the impact of various environmental conditions on the integrity of the compound.[9][10]
Data Summary: Stability of Nifekalant-d4 in Solution
The table below presents representative stability data for Nifekalant-d4 in a methanol stock solution (1 mg/mL), assessed under various storage conditions. Stability is defined as the percentage of the initial concentration remaining.
Storage Condition
Duration
Mean Stability (%)
Acceptance Criteria
Long-Term
-20°C
6 months
99.8
>98%
Short-Term
Room Temperature (~25°C)
24 hours
100.1
98-102%
Freeze-Thaw
3 Cycles (-20°C to RT)
N/A
99.5
>98%
Experimental Protocol: Solution Stability Testing
This protocol is based on established guidelines for stability testing of drug substances and analytical standards.[11][12]
Batch Selection: A single, well-characterized batch of Nifekalant-d4 is used for the study.[11]
Sample Preparation: A stock solution (e.g., 1 mg/mL in methanol) is prepared. Aliquots are placed into appropriate containers that mimic proposed storage vessels.
Storage Conditions:
Long-Term: Samples are stored at a specified low temperature (e.g., -20°C or -80°C) and tested at defined intervals (e.g., 0, 1, 3, 6 months).[11]
Short-Term (Bench-Top): Samples are kept at room temperature for a period that simulates the sample preparation and handling time (e.g., 24 hours).
Freeze-Thaw: Samples undergo multiple cycles of freezing at the long-term storage temperature and thawing to room temperature.
Analysis:
At each time point, the test samples are analyzed by a stability-indicating HPLC-UV or LC-MS method.
The concentration of Nifekalant-d4 in the test samples is compared against a freshly prepared standard solution or the T0 (initial) sample.
Evaluation: The stability is determined by calculating the percentage of the initial concentration remaining. The results are compared against predefined acceptance criteria (e.g., 98-102% of the initial concentration).
Diagram: Logic of a Stability Study Design
Caption: Logical flow of a stability assessment study for Nifekalant-d4.
An In-depth Technical Guide to the Research Applications of Nifekalant Hydrochloride (MS-551)
For Researchers, Scientists, and Drug Development Professionals Nifekalant hydrochloride, also known as MS-551, is a potent Class III antiarrhythmic agent developed and primarily utilized in Japan for the management of l...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Nifekalant hydrochloride, also known as MS-551, is a potent Class III antiarrhythmic agent developed and primarily utilized in Japan for the management of life-threatening ventricular tachyarrhythmias.[1] This technical guide provides a comprehensive overview of its research applications, mechanism of action, and key experimental findings to support further investigation and drug development efforts.
Core Mechanism of Action
Nifekalant functions as a pure potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (HERG).[2][3] By inhibiting this current, nifekalant prolongs the repolarization phase of the cardiac action potential, thereby extending the effective refractory period of the myocardium.[2] This action helps to suppress re-entrant circuits that are often the underlying cause of ventricular tachycardia and fibrillation.[2][4] Unlike other antiarrhythmic agents such as amiodarone, nifekalant exhibits high selectivity for potassium channels with minimal effects on sodium or calcium channels, which contributes to its favorable hemodynamic profile and lack of negative inotropic effects.[2][5][6]
Caption: Figure 1: Signaling Pathway of Nifekalant Hydrochloride.
Pharmacokinetic Profile
Nifekalant is characterized by a rapid onset of action and a relatively short half-life of 1.5 to 2.1 hours.[1] Its volume of distribution is 0.14 L/kg.[1] Approximately 30% of the unchanged drug is excreted in the urine, with the remainder undergoing glucuronate conjugation in the liver.[1]
Nifekalant has been investigated in various clinical and preclinical settings, primarily for its efficacy in terminating and preventing life-threatening ventricular arrhythmias.
Ventricular Tachycardia and Fibrillation
Clinical studies have demonstrated the effectiveness of nifekalant in treating refractory ventricular tachycardia (VT) and ventricular fibrillation (VF), particularly in the context of acute coronary syndrome, cardiac arrest, and post-cardiac surgery.[1]
Study Population
Intervention
Efficacy
Reference
In-hospital VT/VF resistant to defibrillation (n=55)
Nifekalant vs. Lidocaine
Termination of VT/VF: 50% with nifekalant infusion alone
While primarily indicated for ventricular arrhythmias, research has also explored the utility of nifekalant in the management of atrial fibrillation (AF). A meta-analysis of 12 studies involving 1,162 patients showed that nifekalant was associated with a higher success rate and shorter time to conversion of AF compared to control groups.[10]
Comparison
Outcome
Result
Reference
Nifekalant vs. Control (Amiodarone or Electrical Cardioversion)
Objective: To assess the effects of MS-551 on programmed electrical stimulation (PES)-induced ventricular arrhythmias, electrophysiology, and hemodynamics.[12]
Methodology:
A canine model of myocardial infarction was created.
PES was used to induce ventricular tachycardia (VT) or ventricular fibrillation (VF).
MS-551 was administered intravenously in two consecutive doses: a low dose (0.3 mg/kg bolus followed by 0.5 mg/kg/min infusion) and a high dose (0.3 mg/kg bolus followed by 0.1 mg/kg/min infusion).
The effective refractory period (ERP) in both normal and infarcted zones was measured.
Hemodynamic parameters including heart rate, mean blood pressure, cardiac output, and left ventricular pressure were monitored.[12]
Caption: Figure 2: Experimental Workflow for In Vivo Canine Model.
Xenopus Oocyte Expression System for HERG Channel Inhibition
Objective: To examine the electrophysiological effects of nifekalant on HERG channels.[3]
Methodology:
HERG channels were expressed in Xenopus oocytes.
The two-microelectrode voltage-clamp technique was used to record HERG currents.
Nifekalant was applied at various concentrations to determine the concentration-dependent inhibition and calculate the IC50 value.
The voltage and frequency dependence of the HERG channel blockade by nifekalant were assessed.[3]
The IC50 value for HERG channel inhibition by nifekalant was determined to be 7.9 µM.[3]
Comparative Analysis with Other Antiarrhythmics
Nifekalant's profile as a pure IKr blocker distinguishes it from other antiarrhythmics like amiodarone, which is a multi-channel blocker.[5] This specificity is thought to contribute to its lack of negative inotropic effects, a significant advantage in patients with compromised cardiac function.[5][6]
Caption: Figure 3: Logical Relationship of Nifekalant vs. Amiodarone.
Adverse Effects and Safety Profile
The primary adverse effect of nifekalant is the prolongation of the QT interval, which can lead to torsades de pointes (TdP).[1][13] Therefore, frequent monitoring of the QT interval during nifekalant infusion is crucial, with appropriate dose adjustments as needed.[1] Hypokalemia can exacerbate the risk of TdP, and it is recommended to maintain serum potassium levels above 4.0 mmol/L.[1]
Conclusion
Nifekalant hydrochloride (MS-551) is a valuable tool in the research and clinical management of life-threatening ventricular arrhythmias. Its selective mechanism of action as a pure IKr blocker provides a distinct advantage, particularly in patients with structural heart disease and compromised ventricular function. Further research is warranted to explore its full therapeutic potential and to optimize its use in various clinical scenarios. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their future investigations of this important antiarrhythmic agent.
The Pharmacokinetics and Metabolism of Nifekalant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Nifekalant is a Class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] As a pure potass...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a Class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] As a pure potassium channel blocker, it exerts its therapeutic effect by prolonging the cardiac action potential duration and the effective refractory period of myocardial cells.[2][3] A thorough understanding of the pharmacokinetic and metabolic profile of Nifekalant is paramount for its safe and effective clinical application, as well as for guiding further drug development and interaction studies. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of Nifekalant, with a focus on quantitative data, experimental methodologies, and metabolic pathways.
Pharmacokinetics
The pharmacokinetic profile of Nifekalant has been characterized in various preclinical and clinical studies. Following intravenous administration, the plasma concentration of Nifekalant declines in a manner that is best described by a two-compartment model.[4][5]
Absorption
As Nifekalant is administered intravenously, absorption is complete and instantaneous.
Distribution
Nifekalant exhibits a relatively small volume of distribution. In healthy volunteers, the volume of the central compartment (Vc) has been reported to be 8.27 L, while the volume of the peripheral compartment (Vp) is 45.6 L.[2] In rats and dogs, plasma protein binding is approximately 65-70% and 68-80%, respectively.[4]
Metabolism
The primary route of Nifekalant metabolism is through glucuronide conjugation in the liver.[6] Additionally, other metabolic pathways, including N-dealkylation and nitro reduction, have been suggested.[4] However, the specific enzymes responsible for these transformations, including the UDP-glucuronosyltransferase (UGT) and Cytochrome P450 (CYP) isoforms, have not been fully elucidated in the available literature. The unchanged form of Nifekalant is the active moiety.[6]
Excretion
In rats, approximately 30% of Nifekalant is excreted in the urine and 70% in the feces. In dogs, urinary and fecal excretion account for 46% and 27% of the administered dose, respectively.[4] In humans, the urinary excretion of the unchanged drug is approximately 30%.[6] The population mean clearance (CL) in healthy Chinese volunteers has been determined to be 53.8 L/h.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Nifekalant obtained from studies in healthy human volunteers and beagle dogs.
Table 1: Pharmacokinetic Parameters of Nifekalant in Healthy Human Volunteers Following Intravenous Administration [4]
Parameter
0.3 mg/kg IV Push
0.4 mg/kg IV Push
0.4 mg/kg/h IV Infusion
Cmax (ng/mL)
230.95 ± 54.02
358.62 ± 73.98
444.30 ± 88.12
Tmax (h)
0.08
0.08
1.60 ± 2.26
AUC0-t (ng·h/mL)
193.53 ± 45.19
285.61 ± 46.57
2609.02 ± 498.20
AUC0-∞ (ng·h/mL)
209.90 ± 48.12
302.44 ± 50.19
2627.33 ± 499.89
t1/2 (h)
1.55 ± 0.38
1.34 ± 0.19
1.35 ± 0.23
CL (L/kg/h)
1.50 ± 0.35
1.35 ± 0.22
0.32 ± 0.06
V (L/kg)
3.40 ± 1.44
2.60 ± 0.35
0.61 ± 0.15
Table 2: Population Pharmacokinetic Parameters of Nifekalant in Healthy Chinese Volunteers [2]
Parameter
Population Mean Value
Clearance (CL)
53.8 L/h
Central Volume of Distribution (Vc)
8.27 L
Peripheral Volume of Distribution (Vp)
45.6 L
Table 3: Pharmacokinetic Parameters of Nifekalant in Beagle Dogs Following a Single Intravenous Dose of 3.125 mg/kg [7]
Parameter
Mean Value
Cmax (ng/mL)
4532.8 ± 1234.5
Tmax (min)
5
AUC0-t (ng·h/mL)
3456.7 ± 876.5
AUC0-∞ (ng·h/mL)
3567.8 ± 912.3
t1/2 (h)
1.23 ± 0.34
CL (L/h/kg)
0.89 ± 0.21
Vd (L/kg)
1.54 ± 0.45
Experimental Protocols
Human Pharmacokinetic Study Protocol
A single-center, randomized, double-blind, dose-ascending, placebo-controlled study was conducted in 42 healthy Chinese volunteers.[5] The study involved three dose plans: a loading dose on Day 1 (0.15, 0.3, or 0.5 mg/kg), and a loading dose followed by a maintenance dose (0.2, 0.4, or 0.8 mg/kg/h) on Day 4.[5] Venous blood samples were collected at predetermined time points for pharmacokinetic analysis.[5]
Caption: Experimental workflow for a human pharmacokinetic study of Nifekalant.
Bioanalytical Method for Nifekalant Quantification in Human Plasma
A high-performance liquid chromatography (HPLC) method with UV detection has been validated for the determination of Nifekalant in human plasma.[4]
Application Note & Protocol: Development of a Bioanalytical Method for Nifekalant Quantification in Human Plasma Using Nifekalant-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Nifekalant is a class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] Its primary mech...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a class III antiarrhythmic agent utilized in the management of life-threatening ventricular tachyarrhythmias.[1] Its primary mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which prolongs the cardiac action potential and effective refractory period.[2][3] Accurate quantification of Nifekalant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides a detailed protocol for a sensitive and robust bioanalytical method for the determination of Nifekalant in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Nifekalant-d4, to ensure high accuracy and precision.
Signaling Pathway of Nifekalant
Nifekalant exerts its antiarrhythmic effect by specifically targeting and inhibiting the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for the IKr current in cardiomyocytes. This inhibition delays the repolarization phase of the cardiac action potential, thereby prolonging the QT interval.
Mechanism of action of Nifekalant.
Experimental Protocols
This protocol is based on the validated LC-MS/MS method described by Zhang et al. (2013) with modifications for the use of Nifekalant-d4.
Materials and Reagents
Nifekalant hydrochloride (Reference Standard)
Nifekalant-d4 (Internal Standard)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Dichloromethane (Analytical grade)
Ammonium formate (LC-MS grade)
Formic acid (LC-MS grade)
Human plasma (drug-free, with anticoagulant)
Ultrapure water
Instrumentation
High-Performance Liquid Chromatography (HPLC) system
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
Accurately weigh and dissolve Nifekalant and Nifekalant-d4 in methanol to obtain final concentrations of 1 mg/mL. Store at 2-8°C.
Working Solutions:
Nifekalant Spiking Solutions: Prepare a series of working solutions by diluting the Nifekalant stock solution with 50% methanol to achieve concentrations for calibration curve standards and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Nifekalant-d4 stock solution with 50% methanol to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
Calibration Curve (CC) Standards: Spike 95 µL of drug-free human plasma with 5 µL of the appropriate Nifekalant working solution to obtain final concentrations ranging from 5 ng/mL to 3000 ng/mL.
Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at four concentration levels:
Application Notes and Protocols for Nifekalant-d4 in Ventricular Tachyarrhythmias Research
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of Nifekalant, a potent Class III antiarrhythmic agent, with a focus on the utility of its deuterat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nifekalant, a potent Class III antiarrhythmic agent, with a focus on the utility of its deuterated form, Nifekalant-d4, in preclinical and clinical research of ventricular tachyarrhythmias. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Introduction
Nifekalant hydrochloride (MS-551) is a Class III antiarrhythmic drug primarily utilized in Japan for the treatment of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF).[1][2] As a pure potassium channel blocker, Nifekalant offers a distinct electrophysiological profile with minimal effects on other ion channels, which can reduce certain side effects associated with other antiarrhythmic agents.[3] Nifekalant-d4, a deuterated isotopologue of Nifekalant, serves as an invaluable tool, primarily as an internal standard in mass spectrometry-based quantitative assays for pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms results in a molecule that is chemically identical to Nifekalant but has a higher molecular weight, allowing for its distinct detection.
Mechanism of Action
Nifekalant exerts its antiarrhythmic effect by primarily blocking the rapid component of the delayed rectifier potassium current (IKr).[3][4] This inhibition slows the efflux of potassium ions during the repolarization phase of the cardiac action potential, leading to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of myocardial cells.[3][4] By extending the refractory period, Nifekalant helps to suppress the re-entrant circuits that underlie many ventricular tachyarrhythmias.[3] It has also been shown to block other potassium currents, including the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of Nifekalant in cardiomyocytes.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Nifekalant.
Recruit healthy volunteers after obtaining informed consent.
Administer a single intravenous dose of Nifekalant Hydrochloride (e.g., 0.3 mg/kg) over 5 minutes.
Blood Sampling:
Collect venous blood samples into heparinized tubes at predefined time points (e.g., pre-dose, and 5, 10, 15, 30, 45 minutes, and 1, 2, 3, 4, 5, 6, 7 hours post-dose).[5]
Centrifuge the blood samples to separate plasma and store at -80°C until analysis.[5]
Sample Preparation:
To 0.5 mL of plasma, add a known concentration of Nifekalant-d4 solution as the internal standard.
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging.[5]
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[5]
LC-MS/MS Analysis:
Inject the prepared sample into an HPLC system coupled with a mass spectrometer.
Use a C18 column and a suitable mobile phase (e.g., a mixture of ammonium acetate, methanol, and acetonitrile) for chromatographic separation.[5]
Monitor the specific mass transitions for both Nifekalant and Nifekalant-d4.
Data Analysis:
Construct a calibration curve by plotting the peak area ratio of Nifekalant to Nifekalant-d4 against the concentration of Nifekalant standards.
Calculate the plasma concentrations of Nifekalant in the study samples.
Determine pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
Experimental Workflow for Pharmacokinetic Study
Caption: Workflow for a Nifekalant pharmacokinetic study.
Protocol 2: Evaluation of Nifekalant Efficacy in a Canine Model of Ventricular Tachycardia
Objective: To assess the efficacy of Nifekalant in terminating induced ventricular tachycardia in a large animal model.
Materials:
Nifekalant Hydrochloride for injection
Anesthetized dogs
Programmed electrical stimulation equipment
Multi-channel ECG recording system
Intravenous catheters
Procedure:
Animal Preparation:
Anesthetize the dogs and ensure proper ventilation.
Introduce electrode catheters into the heart via femoral veins for pacing and recording intracardiac electrograms.
Induction of VT:
Induce sustained ventricular tachycardia using a programmed electrical stimulation protocol (e.g., burst pacing or extrastimulus testing).
Drug Administration:
Once sustained VT is established, administer an intravenous bolus of Nifekalant (e.g., 0.2 mg/kg).
Follow with a continuous infusion of Nifekalant (e.g., 0.2 mg/kg/h).
Monitoring and Data Collection:
Continuously monitor surface ECG and intracardiac electrograms.
Record the time to termination of VT after drug administration.
Measure changes in heart rate, blood pressure, and ECG intervals (QT, QTc).
Data Analysis:
Determine the percentage of animals in which VT was successfully terminated.
Analyze the electrophysiological changes induced by Nifekalant.
Experimental Workflow for Efficacy Study
Caption: Workflow for a preclinical efficacy study of Nifekalant.
Conclusion
Nifekalant is an effective antiarrhythmic agent for the management of life-threatening ventricular tachyarrhythmias.[1][2] Its targeted mechanism of action on potassium channels provides a valuable therapeutic option. The use of Nifekalant-d4 is critical for the accurate quantification of the drug in biological matrices, enabling robust pharmacokinetic and bioequivalence studies that are essential for drug development and regulatory approval. The protocols and data presented herein provide a framework for researchers and scientists working with Nifekalant and its deuterated analogue. Careful monitoring of the QT interval is necessary during Nifekalant administration due to the risk of proarrhythmia.[1] Further clinical studies are warranted to fully establish its role in emergency cardiac care.[1]
Application Notes and Protocols for Nifekalant-d4 in Cardiac Electrophysiology Research
For Researchers, Scientists, and Drug Development Professionals Introduction Nifekalant is a class III antiarrhythmic agent, primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its princ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifekalant is a class III antiarrhythmic agent, primarily utilized for the management of life-threatening ventricular arrhythmias.[1] Its principal mechanism of action involves the blockade of the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG).[2] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP) in myocardial cells, thereby suppressing re-entrant arrhythmias. Nifekalant-d4 is a deuterated analog of Nifekalant. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a strategic modification intended to alter the pharmacokinetic profile of the parent compound. This alteration is based on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes, potentially leading to a longer half-life, increased metabolic stability, and altered pharmacokinetics.[3][4][5][6] These application notes provide a comprehensive guide for the use of Nifekalant-d4 in cardiac electrophysiology research, including its mechanism of action, expected pharmacological profile, and detailed experimental protocols.
Mechanism of Action and Rationale for Deuteration
Nifekalant exerts its antiarrhythmic effect by selectively blocking the IKr/hERG potassium channels.[2] This inhibition delays the repolarization phase of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram. By extending the refractory period of cardiac myocytes, Nifekalant helps to terminate and prevent re-entrant ventricular arrhythmias.
The rationale for using Nifekalant-d4 stems from the potential to improve upon the pharmacokinetic properties of Nifekalant. Deuteration at specific metabolically vulnerable sites can reduce the rate of enzymatic degradation, primarily by cytochrome P450 enzymes.[4] This can result in:
Increased Half-Life: A slower rate of metabolism is expected to prolong the systemic exposure to the drug.
Improved Metabolic Stability: Reduced metabolic breakdown can lead to more predictable plasma concentrations.
Potentially Altered Bioavailability: Changes in first-pass metabolism can affect the fraction of the drug that reaches systemic circulation.
These predicted properties make Nifekalant-d4 a valuable tool for research into the sustained effects of IKr blockade and for the development of new antiarrhythmic therapies with potentially more favorable dosing regimens.
Quantitative Data Summary
While specific experimental data for Nifekalant-d4 is not widely available, the following tables summarize the known quantitative data for Nifekalant and the anticipated effects of deuteration on these parameters. These anticipated effects are based on the established principles of the kinetic isotope effect and should be experimentally verified.
Table 1: In Vitro Electrophysiological Profile of Nifekalant and Anticipated Profile of Nifekalant-d4
Parameter
Nifekalant
Nifekalant-d4 (Anticipated)
Target Ion Channel
Experimental System
hERG (IKr) IC50
~7.9 µM
Similar to Nifekalant
hERG/Kv11.1
Xenopus oocytes
IKs Block
Minimal
Minimal
Kv7.1/KCNE1
Mammalian cell lines
INa Block
Minimal
Minimal
Nav1.5
Mammalian cell lines
ICa,L Block
Minimal
Minimal
Cav1.2
Mammalian cell lines
Action Potential Duration (APD90)
Concentration-dependent prolongation
Concentration-dependent prolongation, potentially more sustained
Isolated cardiomyocytes
Table 2: Pharmacokinetic Profile of Nifekalant and Anticipated Profile of Nifekalant-d4
The following are detailed protocols for key experiments to characterize the electrophysiological and pharmacological properties of Nifekalant-d4. These protocols are based on standard methodologies used for Class III antiarrhythmic drugs.
hERG (IKr) Channel Blockade Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nifekalant-d4 on the hERG potassium channel.
Methodology: Automated or manual patch-clamp electrophysiology on a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
Procedure:
Cell Culture: Maintain HEK293-hERG cells in appropriate culture medium and conditions.
Cell Preparation: On the day of the experiment, detach cells and prepare a single-cell suspension.
Electrophysiology Recording:
Use whole-cell patch-clamp configuration.
Maintain a holding potential of -80 mV.
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic tail current.
Compound Application:
Prepare a stock solution of Nifekalant-d4 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the extracellular solution.
Perfuse the cells with control solution to establish a stable baseline current.
Apply increasing concentrations of Nifekalant-d4 to the cells and record the hERG current at each concentration.
Data Analysis:
Measure the peak tail current amplitude at each concentration.
Normalize the current to the baseline control.
Fit the concentration-response data to a Hill equation to determine the IC50 value.
Cardiac Action Potential Duration (APD) Assay
Objective: To evaluate the effect of Nifekalant-d4 on the action potential duration in isolated cardiomyocytes.
Methodology: Current-clamp recording from isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human iPSC-derived cardiomyocytes).
Procedure:
Cardiomyocyte Isolation: Isolate ventricular myocytes using established enzymatic digestion protocols.
Current-Clamp Recording:
Use the whole-cell or sharp microelectrode current-clamp technique.
Evoke action potentials by injecting brief suprathreshold current pulses at a fixed frequency (e.g., 1 Hz).
Compound Application:
Superfuse the myocytes with control Tyrode's solution to record baseline action potentials.
Apply different concentrations of Nifekalant-d4 and record the steady-state effects on the action potential waveform.
Data Analysis:
Measure the action potential duration at 50% and 90% of repolarization (APD50 and APD90).
Analyze other parameters such as resting membrane potential and action potential amplitude.
Compare the effects of Nifekalant-d4 to its non-deuterated counterpart.
In Vitro Metabolic Stability Assay
Objective: To compare the metabolic stability of Nifekalant-d4 and Nifekalant in liver microsomes.
Methodology: Incubation of the test compounds with liver microsomes and analysis of the remaining parent compound over time using LC-MS/MS.
Procedure:
Incubation:
Prepare an incubation mixture containing liver microsomes (human or other species), NADPH regenerating system, and the test compound (Nifekalant or Nifekalant-d4) at a fixed concentration.
Incubate the mixture at 37°C.
Sampling:
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Analysis:
Centrifuge the samples to precipitate proteins.
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
Calculate the intrinsic clearance (CLint).
In Vivo Arrhythmia Model
Objective: To assess the antiarrhythmic efficacy of Nifekalant-d4 in an animal model of ventricular arrhythmia.
Methodology: A commonly used model is the coronary artery ligation and reperfusion model in rats or dogs, which induces ventricular arrhythmias.
Procedure:
Animal Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.
Arrhythmia Induction:
Ligate a major coronary artery (e.g., the left anterior descending artery) for a specific period to induce ischemia.
Release the ligature to induce reperfusion arrhythmias.
Drug Administration:
Administer Nifekalant-d4 intravenously at different doses before or during the ischemic period.
A control group should receive the vehicle.
ECG Monitoring:
Continuously record the electrocardiogram (ECG) throughout the experiment.
Data Analysis:
Analyze the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).
Compare the antiarrhythmic effects of Nifekalant-d4 with the vehicle control and with non-deuterated Nifekalant.
Visualizations
Caption: Mechanism of action of Nifekalant-d4 in cardiac myocytes.
Caption: Workflow for determining the IC50 of Nifekalant-d4 on hERG channels.
Caption: Rationale for the development of Nifekalant-d4.
Technical Support Center: Overcoming Matrix Effects in Nifekalant Quantification with Nifekalant-d4
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of Nifekalant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Nifekalant-d4, is central to the strategies discussed.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a concern in Nifekalant quantification?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte, such as Nifekalant, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These interfering components can either suppress or enhance the analyte's signal during the ionization process in the mass spectrometer.[3][4] This phenomenon is a major concern because it can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and other bioanalytical studies.[5]
Q2: What are the common sources of matrix effects in plasma samples?
A2: In biological matrices like plasma, the primary sources of matrix effects are endogenous components that are often present at much higher concentrations than the analyte. These include:
Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI).[2]
Salts and Proteins: If not adequately removed during sample preparation, these can interfere with the ionization process.[2]
Metabolites: Endogenous metabolites or metabolites of Nifekalant itself can co-elute and cause interference.
Exogenous sources can also contribute, such as anticoagulants used during blood collection or co-administered drugs.
Q3: How does Nifekalant-d4 help in overcoming matrix effects?
A3: Nifekalant-d4 is a stable isotope-labeled internal standard (SIL-IS). It is considered the gold standard for compensating for matrix effects.[6] Because Nifekalant-d4 is chemically identical to Nifekalant, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[1]
Q4: What is the acceptable range for the matrix factor during method validation?
A4: During method validation, the matrix effect is quantitatively assessed by calculating the matrix factor (MF). The internal standard-normalized MF is determined by comparing the peak area ratio of the analyte/IS in the presence of matrix to the peak area ratio in a neat solution. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of the biological matrix should not be greater than 15%.[7]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor peak shape or splitting peaks for Nifekalant.
1. Column degradation or contamination. 2. Interaction with metal surfaces in the HPLC system (chelation).[8] 3. Inappropriate mobile phase composition or pH.
1. Use a guard column and ensure proper sample cleanup. 2. Consider using a metal-free or PEEK-lined column and tubing if Nifekalant shows chelating activity.[8] 3. Optimize the mobile phase; ensure the pH is appropriate for Nifekalant's chemical properties.
High variability in Nifekalant response across different plasma lots.
1. Significant lot-to-lot variation in matrix components causing inconsistent ion suppression. 2. Inadequate sample cleanup that fails to remove key interferences.
1. Ensure Nifekalant-d4 is used as the internal standard to normalize the response. 2. Improve the sample preparation method. Switch from Protein Precipitation (PPT) to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[5]
Low recovery of Nifekalant during sample preparation.
1. The chosen extraction solvent in LLE is not optimal for Nifekalant. 2. The SPE cartridge type or the wash/elution steps are not appropriate. 3. Incomplete protein precipitation.
1. Test different organic solvents for LLE. Adjusting the pH of the sample can also improve extraction efficiency. 2. Screen different SPE sorbents (e.g., C18, mixed-mode) and optimize the wash and elution solvent strength. 3. Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient (typically at least 3:1).
The signal intensity of Nifekalant is significantly lower than expected (ion suppression).
1. Co-elution of Nifekalant with highly suppressing matrix components, such as phospholipids.[9] 2. The flow rate into the ESI source is too high.
1. Modify the chromatographic gradient to better separate Nifekalant from the ion-suppressing region of the chromatogram.[10] 2. Improve sample cleanup to remove phospholipids (e.g., using specific phospholipid removal plates or SPE). 3. Reduce the flow rate to the mass spectrometer, potentially by using a smaller inner diameter column or splitting the flow.
Inconsistent results for quality control (QC) samples.
1. Matrix effects are not being adequately compensated for. 2. Issues with the stability of Nifekalant in the matrix. 3. Errors in the preparation of calibration standards or QC samples.
1. Verify that Nifekalant-d4 is being used correctly and that the response is stable. 2. Perform thorough stability assessments (freeze-thaw, bench-top, long-term). 3. Review and confirm all standard and QC preparation procedures.
Experimental Protocols
Detailed LC-MS/MS Method for Nifekalant Quantification in Human Plasma
This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.
Procedure for Quantitative Assessment of Matrix Effect
Prepare Three Sets of Samples:
Set A (Neat Solution): Spike Nifekalant and Nifekalant-d4 into the mobile phase at low and high concentrations.
Set B (Post-Extraction Spike): Extract blank plasma from six different sources using the validated sample preparation method. Spike the dried extracts with Nifekalant and Nifekalant-d4 at the same low and high concentrations as Set A.
Set C (Pre-Extraction Spike): Spike Nifekalant and Nifekalant-d4 into blank plasma from the same six sources before extraction.
Analyze all samples using the LC-MS/MS method.
Calculate the Matrix Factor (MF) and Recovery:
Matrix Effect (Absolute): ME = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
Matrix Factor (MF): MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
Recovery (%): Recovery = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B) * 100
Quantitative Data Summary
The following tables present illustrative data typical for a well-developed bioanalytical method.
Table 1: Comparison of Sample Preparation Methods for Nifekalant Analysis
Preparation Method
Mean Recovery (%)
Recovery RSD (%)
Mean Matrix Effect (%)
Matrix Effect RSD (%)
Protein Precipitation (PPT)
95.2
8.7
68.5 (Suppression)
18.2
Liquid-Liquid Extraction (LLE)
88.6
6.1
91.3 (Slight Suppression)
9.5
Solid-Phase Extraction (SPE)
92.1
4.5
98.7 (Minimal Effect)
5.3
This table illustrates that while PPT offers high recovery, it is less effective at removing interfering matrix components, leading to significant ion suppression. SPE provides a cleaner extract with minimal matrix effects.
Table 2: Impact of Nifekalant-d4 on Precision and Accuracy in the Presence of Matrix Effects
QC Level (ng/mL)
Analysis Method
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
Low QC (15)
Without IS
11.8
78.7
19.8
With Nifekalant-d4
14.8
98.7
6.2
Mid QC (150)
Without IS
115.5
77.0
16.5
With Nifekalant-d4
152.1
101.4
4.1
High QC (1500)
Without IS
1203.0
80.2
15.8
With Nifekalant-d4
1479.0
98.6
3.5
This table demonstrates how the use of Nifekalant-d4 as an internal standard corrects for matrix effects, bringing accuracy and precision well within the acceptable limits for bioanalytical method validation.
Table 3: Optimized Mass Spectrometry Parameters for Nifekalant and Nifekalant-d4
Compound
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Declustering Potential (DP)
Collision Energy (CE)
Nifekalant
399.2
164.1
80
35
Nifekalant-d4
403.2
168.1
80
35
These parameters are illustrative and should be optimized for the specific instrument being used.[11][12]
Visual Guides
The following diagrams illustrate key workflows and concepts in Nifekalant quantification.
Caption: Experimental Workflow for Nifekalant Quantification.
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Compensation of Matrix Effect using Nifekalant-d4.
Improving sensitivity of Nifekalant LC-MS/MS assay using Nifekalant-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a liquid chromatography-tandem mass spectrom...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of Nifekalant, with a focus on improving sensitivity using Nifekalant-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like Nifekalant-d4 in my LC-MS/MS assay?
A1: Utilizing a stable isotope-labeled internal standard (SIL-IS) such as Nifekalant-d4 is a best practice in quantitative bioanalysis for several key reasons:
Improved Accuracy and Precision: Nifekalant-d4 is chemically identical to Nifekalant, but with a different mass. This means it will have nearly identical chromatographic retention times and ionization efficiency. By adding a known amount of Nifekalant-d4 to your samples at the beginning of the sample preparation process, it can effectively compensate for variations in sample extraction, injection volume, and matrix effects.
Correction for Matrix Effects: Biological matrices like plasma are complex and can contain endogenous compounds that co-elute with the analyte of interest, leading to ion suppression or enhancement. This can significantly impact the accuracy of quantification. Since Nifekalant-d4 behaves almost identically to Nifekalant in the ion source, any matrix effects will affect both compounds similarly. The ratio of the analyte to the internal standard will therefore remain constant, leading to more reliable results.
Increased Sensitivity and Lower Limits of Quantification (LLOQ): By minimizing variability and accounting for matrix effects, the signal-to-noise ratio for the analyte can be improved, allowing for the reliable quantification of lower concentrations of Nifekalant.
Q2: I am observing high variability in my Nifekalant quantification. What are the likely causes?
A2: High variability in quantification can stem from several sources. Here are some common culprits to investigate:
Inconsistent Sample Preparation: Ensure that your sample extraction procedure is consistent across all samples. Variations in pipetting, vortexing times, or phase separation can lead to differing recoveries.
Matrix Effects: As mentioned above, ion suppression or enhancement from the biological matrix is a major source of variability. The use of Nifekalant-d4 is the most effective way to mitigate this.
Instrument Instability: Check for fluctuations in the LC pump pressure, inconsistent autosampler injection volumes, or drift in the mass spectrometer's sensitivity.
Analyte Instability: Nifekalant may be susceptible to degradation under certain conditions (e.g., pH, temperature, light exposure). Ensure that samples are handled and stored appropriately.
Q3: My assay is not sensitive enough to measure low concentrations of Nifekalant. How can I improve the Lower Limit of Quantification (LLOQ)?
A3: Improving the LLOQ requires a multi-faceted approach. Consider the following strategies:
Optimize Sample Preparation: Increase the initial sample volume or adjust the extraction procedure to achieve a higher concentration of the analyte in the final extract.
Enhance Chromatographic Performance: Use a column with better efficiency or adjust the mobile phase composition to improve peak shape and reduce baseline noise.
Fine-tune Mass Spectrometer Parameters: Optimize the ion source parameters (e.g., gas flows, temperature) and collision energy to maximize the signal intensity for your specific MRM transitions.
Employ a High-Quality Internal Standard: As emphasized, using Nifekalant-d4 will help to reduce variability and improve the signal-to-noise ratio at low concentrations.
Minimize Contamination: Ensure all solvents and reagents are of high purity to reduce background noise in the mass spectrometer.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting)
- Column degradation or contamination- Inappropriate mobile phase pH- Sample overload
- Replace or flush the analytical column.- Adjust the mobile phase pH to ensure Nifekalant is in a single ionic state.- Reduce the injection volume or dilute the sample.
No or Low Signal for Nifekalant and Nifekalant-d4
- Instrument malfunction (e.g., no spray in the ion source)- Incorrect MRM transitions or instrument parameters- Sample preparation failure
- Check the LC and MS for any error messages. Ensure the ESI needle is not clogged.- Verify the precursor and product ions and optimize collision energy.- Prepare a fresh standard to confirm instrument performance and review the extraction protocol.
High Background Noise
- Contaminated mobile phase, solvents, or reagents- Dirty ion source- Carryover from previous injections
- Use high-purity, LC-MS grade solvents and freshly prepared mobile phase.- Clean the ion source according to the manufacturer's instructions.- Implement a more rigorous needle wash protocol in the autosampler method.
Inconsistent Internal Standard (Nifekalant-d4) Response
- Inaccurate spiking of the internal standard- Degradation of the internal standard- Variable matrix effects not fully compensated for
- Ensure the internal standard solution is added accurately and consistently to all samples.- Check the stability of the Nifekalant-d4 stock and working solutions.- Re-evaluate the sample cleanup procedure to remove more interfering matrix components.
Retention Time Drifting
- Changes in mobile phase composition- Column temperature fluctuations- Column aging
- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a longer period before analysis or replace if necessary.
This protocol is a representative method for the extraction of Nifekalant from human plasma.
Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of Nifekalant-d4 internal standard working solution (e.g., 100 ng/mL in methanol).
Vortexing: Vortex the mixture for 30 seconds.
Protein Precipitation & Extraction: Add 1 mL of dichloromethane.
Mixing: Vortex vigorously for 2 minutes.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Phase Separation: Carefully transfer the lower organic layer to a clean tube.
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of mobile phase.
Vortexing & Centrifugation: Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
Parameter
Value
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min
Note: The exact m/z values may vary slightly depending on the instrument and calibration. The product ions are predicted based on common fragmentation pathways and should be confirmed experimentally.
Signal-to-Noise > 10, Accuracy within ±20%, Precision ≤ 20%
0.5 ng/mL
Accuracy (at LLOQ, LQC, MQC, HQC)
Within ±15% of nominal (±20% for LLOQ)
-2.5% to 3.8%
Precision (at LLOQ, LQC, MQC, HQC)
≤ 15% RSD (≤ 20% for LLOQ)
< 7.5%
Matrix Effect
IS-normalized matrix factor between 0.85 and 1.15
0.98 - 1.05
Recovery
Consistent and reproducible
> 85%
Visualizations
Caption: Experimental workflow for Nifekalant LC-MS/MS analysis.
Caption: Logic of improving sensitivity with Nifekalant-d4.
Troubleshooting
Nifekalant-d4 stability in different biological matrices and storage conditions
This technical support center provides guidance on the stability of Nifekalant-d4 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the stability of Nifekalant-d4 in various biological matrices and under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general storage conditions for plasma and serum samples containing Nifekalant-d4?
A1: Based on pharmacokinetic studies of Nifekalant, plasma samples are typically stored at -80°C for long-term storage.[4] For short-term storage and during sample processing, it is advisable to keep the samples on ice or refrigerated at 2-8°C to minimize degradation.[5][6] The stability of Nifekalant-d4 should be experimentally confirmed under your specific laboratory conditions.
Q2: How many freeze-thaw cycles can samples containing Nifekalant-d4 undergo?
A2: There is no specific published data on the freeze-thaw stability of Nifekalant-d4. According to regulatory guidelines, the stability of an analyte should be assessed for a minimum of three freeze-thaw cycles.[1][7] During validation, quality control (QC) samples should be subjected to three freeze-thaw cycles and their concentrations compared to freshly prepared QC samples.[7] It is recommended to minimize the number of freeze-thaw cycles.
Q3: What is the expected bench-top stability of Nifekalant-d4 in biological matrices?
A3: The bench-top stability of Nifekalant-d4 in biological matrices at room temperature has not been specifically reported. This should be determined experimentally by analyzing the analyte's concentration in the matrix after leaving it at room temperature for a period that simulates the sample handling and processing time in your laboratory.[8]
Q4: Is Nifekalant-d4 stable in whole blood?
A4: The stability of Nifekalant-d4 in whole blood is unknown. It is important to assess the stability of the analyte in whole blood, as degradation can occur between sample collection and plasma/serum separation.[9] This is particularly critical if there is a delay in processing. The evaluation should be conducted at the temperature at which the blood samples will be stored and handled prior to centrifugation.[9]
Q5: Are there any known stability issues with Nifekalant or similar compounds that I should be aware of?
A5: While specific degradation pathways for Nifekalant are not extensively documented in the provided search results, compounds with certain functional groups can be susceptible to hydrolysis or oxidation. It is good practice to protect samples from light and extreme temperatures.[10]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
Low recovery of Nifekalant-d4
Analyte degradation during sample collection and processing.
- Ensure whole blood samples are processed to plasma/serum promptly. - Keep samples on ice or at 2-8°C during handling. - Evaluate whole blood stability at the collection/handling temperature.
Analyte degradation during storage.
- Verify long-term storage temperature is consistently maintained. - Minimize freeze-thaw cycles. - Conduct a comprehensive stability study to determine optimal storage conditions.
High variability in replicate analyses
Inconsistent sample handling.
- Standardize all sample handling and storage procedures. - Ensure consistent timing for all steps, from thawing to analysis.
Matrix effects affecting ionization in LC-MS/MS.
- Evaluate matrix effects from different lots of biological matrix. - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.
Decreasing analyte concentration over a batch run
Instability in the autosampler.
- Determine the stability of the processed samples in the autosampler at the set temperature. - If instability is observed, process samples in smaller batches or re-prepare extracts.
Summary of Stability Recommendations
The following table summarizes the recommended stability studies for Nifekalant-d4 based on regulatory guidelines. The actual stability should be determined experimentally.
Stability Test
Storage Condition
Duration
Acceptance Criteria
Freeze-Thaw Stability
-20°C or -80°C
Minimum of 3 cycles
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Bench-Top Stability
Room Temperature (e.g., 20-25°C)
To cover the duration of sample preparation
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Long-Term Stability
-20°C and/or -80°C
To cover the duration of sample storage from collection to analysis
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Short-Term Stability
2-8°C
To cover short-term storage (e.g., in refrigerator)
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Whole Blood Stability
Room Temperature and/or 4°C
To cover the duration from blood collection to plasma/serum separation
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Stock Solution Stability
2-8°C and Room Temperature
To cover the storage of stock solutions
The response of the aged stock solution should be within an acceptable range of the response of a freshly prepared stock solution.
Post-Preparative Stability
Autosampler Temperature
To cover the residence time of processed samples in the autosampler
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Experimental Protocols
General Protocol for Nifekalant-d4 Stability Assessment
This protocol is a general guideline based on FDA and EMA recommendations and should be adapted to specific laboratory procedures.[1][3]
1. Preparation of Quality Control (QC) Samples:
Spike a pool of the appropriate biological matrix (e.g., human plasma with K2EDTA) with a known concentration of Nifekalant-d4 to prepare low and high concentration QC samples.
Prepare a sufficient number of aliquots for each stability condition to be tested.
2. Baseline Analysis:
Analyze a set of freshly prepared QC samples (n=3 for each concentration) to establish the baseline (T=0) concentration.
3. Stability Studies:
Freeze-Thaw Stability:
Store QC aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
Thaw the samples completely at room temperature and then refreeze for at least 12 hours.
Repeat this cycle two more times for a total of three freeze-thaw cycles.
After the third cycle, analyze the samples and compare the results to the baseline.
Bench-Top Stability:
Thaw QC aliquots and keep them on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours) that reflects the expected sample handling time.
Analyze the samples and compare the results to the baseline.
Long-Term Stability:
Store QC aliquots at the intended long-term storage temperature (e.g., -80°C).
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples, thaw, and analyze.
Compare the results to the baseline.
Whole Blood Stability:
Spike fresh whole blood with Nifekalant-d4 at low and high concentrations.
Keep the spiked whole blood at room temperature and/or 4°C for specified time points (e.g., 0, 1, 2, 4 hours).
At each time point, process the blood to obtain plasma or serum.
Analyze the resulting plasma/serum samples. The stability is assessed by comparing the concentrations at different time points to the concentration at time zero.[11]
4. Data Analysis:
For each condition, calculate the mean concentration and the percentage deviation from the baseline measurement.
The stability is acceptable if the mean concentration of the stability samples is within ±15% of the baseline concentration.
Visualizations
Caption: Workflow for assessing the stability of Nifekalant-d4 in biological matrices.
Caption: Troubleshooting guide for Nifekalant-d4 instability issues.
Troubleshooting poor peak shape for Nifekalant and Nifekalant-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Nifekalant and its deuterated internal standard, Nifekalant-d4.
Q1: Why am I observing peak tailing with my Nifekalant and Nifekalant-d4 peaks?
Peak tailing is a common issue when analyzing basic compounds like Nifekalant, which contains secondary and tertiary amine functional groups.[1] This asymmetry is often caused by undesirable secondary interactions between the basic analyte and acidic residual silanol groups on the surface of silica-based stationary phases.[2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" effect on the chromatogram.
Troubleshooting Steps for Peak Tailing:
Mobile Phase pH Adjustment: A primary strategy to reduce tailing for basic compounds is to adjust the mobile phase pH.[2]
Low pH: By lowering the pH of the mobile phase (typically to pH ≤ 3), the residual silanol groups become protonated and less likely to interact with the protonated basic analyte.[2]
High pH: Alternatively, using a high pH mobile phase (on a pH-stable column) can deprotonate the basic analyte, reducing ionic interactions.
Use of Mobile Phase Additives: Incorporating a small concentration of a basic additive, such as triethylamine (TEA), can help to saturate the active silanol sites and minimize their interaction with Nifekalant.[3]
Column Selection:
End-Capped Columns: Employing a column that is thoroughly end-capped will reduce the number of available free silanol groups.
Alternate Stationary Phases: Consider using a column with a different stationary phase, such as one based on a polymer or a hybrid silica-organic material, which can offer different selectivity and reduced silanol activity.[2]
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing.[4] Try reducing the sample concentration or the injection volume.
Q2: My Nifekalant peak is broad. What are the potential causes and solutions?
Broad peaks can result from several factors, both chemical and physical.
Potential Causes and Solutions for Broad Peaks:
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure all connections are as short as possible and use tubing with a narrow internal diameter.
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and broader peaks. This can manifest as a void at the column inlet. Replacing the column may be necessary.
Inappropriate Mobile Phase Strength: If the mobile phase is too weak, the analyte will have a long retention time and the peak may broaden due to diffusion. Increasing the percentage of the organic solvent in the mobile phase can help to sharpen the peak.
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[5]
Q3: I am seeing peak fronting for Nifekalant. What could be the issue?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing for basic compounds but can occur.
Potential Causes and Solutions for Peak Fronting:
Sample Overload: As with tailing, injecting too much sample can lead to fronting, especially if the analyte has low solubility in the mobile phase.[6]
Incompatible Sample Solvent: Injecting a sample in a solvent that is significantly different from the mobile phase can cause this issue.[6] Ensure the sample solvent is compatible with the mobile phase.
Column Collapse: In rare cases, a collapse of the stationary phase bed can lead to peak fronting.
Experimental Protocols and Data
Below are examples of experimental conditions that have been used for the analysis of Nifekalant. These can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Nifekalant Analysis
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]
Reconstitute the residue in 100 µL of the mobile phase.[7]
Chromatographic Conditions:
Column: A modern, end-capped C18 column (e.g., INERTSIL ODS-3, 250 mm x 4.6 mm, 5 µm) is recommended to minimize silanol interactions.
Mobile Phase: A mixture of acetonitrile and a low pH buffer (e.g., 0.1% formic acid in water, pH ~2.7) is a good starting point. The exact ratio should be optimized to achieve a suitable retention time (e.g., 30:70 acetonitrile:buffer).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 5-20 µL.
Detection: UV at 270 nm or mass spectrometry.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Nifekalant and Nifekalant-d4.
Caption: A flowchart for troubleshooting common peak shape issues for Nifekalant analysis.
Technical Support Center: Optimizing Chromatographic Separation of Nifekalant and Its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Nifekalant from its primary metabolites.
Predicted Major Metabolites of Nifekalant
Understanding the chemical nature of Nifekalant's metabolites is fundamental to developing a robust separation method. Based on established biotransformation pathways, the following are the predicted major metabolites of Nifekalant:
M1: Nifekalant Glucuronide: Formed by the conjugation of glucuronic acid to the hydroxyl group of Nifekalant. This metabolite is expected to be significantly more polar than the parent drug.
M2: N-desethyl-Nifekalant: Results from the removal of the ethyl group from the tertiary amine. Its polarity is predicted to be slightly higher than Nifekalant.
M3: Nitro-reduced Nifekalant (Amino-Nifekalant): The nitro group on the phenyl ring is reduced to an amino group. This change will increase the polarity and basicity of the molecule.
Compound
Predicted Structure
Predicted Physicochemical Properties and Chromatographic Behavior
Nifekalant (Parent Drug)
Moderately polar, basic compound. Will exhibit good retention on reversed-phase (C18, C8) columns with a mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous buffer.
M1: Nifekalant Glucuronide
A glucuronic acid moiety attached to the primary alcohol of Nifekalant.
Highly polar and water-soluble. Will elute very early on a reversed-phase column. A mobile phase with a lower percentage of organic modifier or a more polar stationary phase (e.g., AQ-C18) may be required for retention.
M2: N-desethyl-Nifekalant
The ethyl group on the tertiary amine is replaced by a hydrogen atom.
Polarity will be slightly increased compared to Nifekalant due to the presence of a secondary amine. Retention time on a reversed-phase column is expected to be slightly shorter than the parent drug.
M3: Nitro-reduced Nifekalant
The nitro group (-NO2) is reduced to an amino group (-NH2).
The amino group will increase the polarity and basicity of the molecule compared to the nitro group. This metabolite will be more retained on a reversed-phase column under acidic mobile phase conditions due to protonation.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Nifekalant and its metabolites in a question-and-answer format.
Question: I am not seeing good separation between Nifekalant and its N-desethyl metabolite (M2). What should I do?
Answer:
Co-elution of Nifekalant and its N-desethyl metabolite can occur due to their similar structures and polarities. To improve resolution, consider the following strategies:
Optimize the Organic Modifier Percentage: A shallow gradient with a slow increase in the organic modifier (acetonitrile or methanol) concentration can enhance separation.
Change the Organic Modifier: If using methanol, switching to acetonitrile (or vice-versa) can alter selectivity due to different solvent-solute interactions.
Adjust the Mobile Phase pH: The ionization state of the amino groups in both compounds is pH-dependent. Experiment with a pH range of 3-7. A lower pH will ensure both the tertiary amine of Nifekalant and the secondary amine of the metabolite are protonated, which may improve separation on a C18 column.
Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., < 2 µm for UPLC) and a longer length to increase theoretical plates and improve resolution.
Question: The Nifekalant Glucuronide (M1) peak is eluting in the void volume. How can I achieve better retention?
Answer:
The high polarity of the glucuronide metabolite often leads to poor retention on traditional reversed-phase columns. Try these approaches:
Decrease the Initial Organic Content: Start your gradient with a very low percentage of organic solvent (e.g., 2-5% acetonitrile/methanol).
Use an Aqueous-Stable Reversed-Phase Column: Columns specifically designed for use in highly aqueous mobile phases (e.g., AQ-C18) can prevent phase collapse and improve retention of polar analytes.
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. This is well-suited for the retention of highly polar compounds like glucuronides.
Question: I am observing significant peak tailing for the nitro-reduced metabolite (M3). What is the likely cause and solution?
Answer:
Peak tailing of basic compounds like the amino metabolite is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. To mitigate this:
Use a Low pH Mobile Phase: A mobile phase pH of around 3 will ensure the amino group is fully protonated, which can reduce interactions with silanols.
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into your mobile phase (e.g., 0.1%). These additives will preferentially interact with the active silanol sites.
Employ a Base-Deactivated Column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize silanol interactions. Ensure you are using such a column.
Question: My baseline is noisy, and I am seeing ghost peaks in my chromatogram. What could be the problem?
Answer:
A noisy baseline and ghost peaks can arise from several sources:
Contaminated Mobile Phase: Ensure you are using high-purity solvents and freshly prepared buffers. Filter all mobile phases before use.
Sample Carryover: If you are injecting samples with high concentrations of Nifekalant, carryover in the injector can lead to ghost peaks in subsequent runs. Implement a robust needle wash protocol with a strong solvent.
Detector Issues: Air bubbles in the detector flow cell can cause baseline noise. Purge the detector to remove any bubbles.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the simultaneous analysis of Nifekalant and its metabolites?
A1: A good starting point would be a reversed-phase separation on a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a gradient elution.
Parameter
Recommended Starting Condition
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5-95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 270 nm or Mass Spectrometry
This method should be optimized based on the observed separation.
Q2: Is UPLC-MS/MS a suitable technique for this analysis?
A2: Yes, UPLC-MS/MS is an excellent technique for the analysis of Nifekalant and its metabolites, especially in complex biological matrices like plasma or urine. The high separation efficiency of UPLC combined with the sensitivity and selectivity of tandem mass spectrometry allows for the accurate quantification of all compounds, even at low concentrations.
Q3: How should I prepare my plasma samples for analysis?
A3: For plasma samples, protein precipitation is a common and effective sample preparation technique. A simple protocol is as follows:
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
Vortex for 1 minute.
Centrifuge at >10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in the initial mobile phase and inject it into the LC system.
Liquid-liquid extraction is another viable option that can provide a cleaner sample extract.
Experimental Protocols
As no single published method for the simultaneous determination of Nifekalant and all its major metabolites is currently available, the following protocol outlines a systematic approach to method development and optimization.
Objective: To develop a robust and reliable HPLC or UPLC method for the separation and quantification of Nifekalant, Nifekalant Glucuronide, N-desethyl-Nifekalant, and Nitro-reduced Nifekalant.
Materials:
Nifekalant reference standard
Synthesized or isolated standards of the metabolites (if available)
HPLC or UPLC system with UV or MS/MS detector
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm for HPLC; 100 x 2.1 mm, 1.7 µm for UPLC)
HPLC-grade acetonitrile, methanol, and water
Formic acid, ammonium acetate, or other suitable buffer components
Method Development Workflow:
Caption: A systematic workflow for developing a robust chromatographic separation method.
Logical Troubleshooting Diagram
Caption: A logical diagram for troubleshooting common chromatographic issues.
Optimization
Calibration curve issues in Nifekalant bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nifekalant bioanalysis, with...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Nifekalant bioanalysis, with a specific focus on calibration curve challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor calibration curve linearity for Nifekalant analysis?
A1: Poor linearity in your Nifekalant calibration curve can stem from several factors throughout the bioanalytical workflow. Key areas to investigate include:
Sample Preparation: Inefficient or inconsistent extraction of Nifekalant from the biological matrix can lead to variable recovery and non-linear responses. Issues with protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) should be examined.[1]
Matrix Effects: Endogenous components in the plasma or serum can co-elute with Nifekalant and either suppress or enhance its ionization in the mass spectrometer, leading to a non-linear relationship between concentration and response.[2][3]
Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source, detector saturation at high concentrations, or inconsistent mobile phase delivery, can all negatively impact linearity.[1][4]
Standard Stock and Working Solution Integrity: Degradation of Nifekalant in your stock or working solutions will directly affect the accuracy of your calibrators. Proper storage and handling are crucial.
Inappropriate Calibration Range: Attempting to fit a linear model to a concentration range where the detector response is non-linear (e.g., at saturation) will result in poor linearity. The calibration range should be appropriate for the expected sample concentrations and the instrument's linear dynamic range.
Q2: My calibration curve is consistently showing a negative y-intercept. What could be the cause?
A2: A consistent negative y-intercept in your Nifekalant calibration curve often points to a background signal in your blank samples that is higher than some of your low concentration standards or an issue with the integration of your peaks. Consider the following:
Interference in Blank Matrix: The blank matrix (e.g., drug-free plasma) may contain an endogenous compound that has a similar retention time and mass transition as Nifekalant, leading to a false positive signal in the blank.
Carryover: Residual Nifekalant from a previous high-concentration sample may be carried over in the autosampler or on the analytical column, resulting in a signal in your blank injection.
Incorrect Blank Subtraction: Ensure that the blank signal is being properly subtracted from all standards, quality controls, and unknown samples.
Integration Parameters: Suboptimal peak integration parameters can lead to inaccurate area counts, particularly for low-level signals, potentially contributing to a negative intercept.
Q3: How can I minimize matrix effects in my Nifekalant bioanalysis?
A3: Minimizing matrix effects is crucial for accurate and reproducible quantification of Nifekalant. Here are several strategies:
Optimize Sample Preparation: Employ a more rigorous sample cleanup method. For instance, transitioning from protein precipitation to a more selective technique like SPE can significantly reduce interfering matrix components.
Chromatographic Separation: Improve the chromatographic separation to ensure that Nifekalant is well-resolved from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest. If a SIL-IS is not available, a structural analog can be used, but it may not compensate as effectively.
Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering matrix components. However, ensure that the diluted Nifekalant concentration remains above the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue 1: Non-Reproducible Peak Areas for Calibration Standards
Potential Cause
Troubleshooting Step
Inconsistent Sample Preparation
Review and standardize the extraction procedure. Ensure consistent vortexing times, centrifugation speeds, and solvent volumes for all samples.
Autosampler Injection Variability
Check the autosampler for air bubbles in the syringe and sample loop. Perform an injection precision test with a standard solution.
Fluctuations in MS/MS Signal
Monitor the stability of the spray in the ion source. Clean the ion source and check for any blockages in the sample capillary.
Inconsistent Internal Standard Addition
Ensure the internal standard is added accurately and consistently to all samples, including calibrators and QCs.
Issue 2: High Variability at the Lower Limit of Quantification (LLOQ)
Potential Cause
Troubleshooting Step
Poor Signal-to-Noise Ratio
Optimize MS/MS parameters (e.g., collision energy, declustering potential) to enhance the signal for Nifekalant.
Interference from Matrix
Improve sample cleanup to reduce background noise. Evaluate different extraction methods (e.g., SPE vs. LLE).
Inaccurate Pipetting of Low Concentrations
Use calibrated pipettes and proper pipetting techniques for preparing low-concentration standards. Consider serial dilutions to improve accuracy.
Analyte Adsorption
Nifekalant may adsorb to plasticware at low concentrations. Consider using low-adsorption tubes or adding a small amount of organic solvent to the sample.
Experimental Protocols
Below are summarized experimental protocols for Nifekalant bioanalysis based on published methods.
Method 1: HPLC-UV for Nifekalant in Human Plasma[1]
Parameter
Condition
Sample Preparation
Liquid-liquid extraction with ethyl acetate after acidification. The organic layer is evaporated and the residue is reconstituted in the mobile phase.
Potential for isotopic exchange in Nifekalant-d4 under specific conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nifekalant-d4, with a specific focus on the potential for isotopic exchange und...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Nifekalant-d4, with a specific focus on the potential for isotopic exchange under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic purity of Nifekalant-d4 and where are the deuterium labels located?
A1: Nifekalant-d4 is synthesized to have high isotopic purity, typically ≥98%. The four deuterium atoms are located on the ethyl bridge of the ethylaminoethyl chain. This specific placement on a saturated aliphatic chain contributes to its high isotopic stability.
Q2: Is there a risk of back-exchange of the deuterium labels to hydrogen under typical experimental conditions?
A2: The deuterium labels on the aliphatic ethyl bridge of Nifekalant-d4 are covalently bonded to carbon atoms and are generally stable under standard physiological and experimental conditions (e.g., neutral pH, physiological temperatures). Unlike deuteriums on heteroatoms (like -OH or -NH) or in some activated aromatic positions, these aliphatic C-D bonds are not readily exchangeable.
Q3: Can extreme pH or high temperatures cause isotopic exchange?
A3: While the aliphatic C-D bonds in Nifekalant-d4 are robust, extreme conditions could potentially promote exchange, although this is unlikely under typical experimental protocols.
Acidic Conditions: Strongly acidic conditions, particularly with a deuterated acid source, can facilitate hydrogen-deuterium exchange on aromatic rings through electrophilic aromatic substitution.[1][2] However, the deuterium labels in Nifekalant-d4 are on an aliphatic chain, making them significantly less susceptible to acid-catalyzed exchange compared to aromatic positions.[3]
Basic Conditions: Strong basic conditions are generally not expected to cause significant deuterium exchange on the aliphatic chain of Nifekalant-d4.
High Temperatures: Elevated temperatures can increase the rate of chemical reactions, including potential degradation and, in very harsh conditions, isotopic exchange.[4][5] It is recommended to follow the storage and handling instructions provided with the product to ensure its integrity.
Q4: Is isotopic exchange a concern during in vivo or in vitro metabolic studies?
A4: Isotopic exchange of the deuterium labels on Nifekalant-d4 is not expected to be a significant issue during typical in vivo or in vitro metabolic studies. The primary metabolic pathway for Nifekalant is glucuronide conjugation in the liver.[6] This process does not involve the cleavage or formation of C-H (or C-D) bonds on the ethylaminoethyl chain. While cytochrome P450 enzymes are major players in the metabolism of many drugs, there is no evidence to suggest they would catalyze the exchange of these specific aliphatic deuteriums.[7][8]
Q5: Could I observe an apparent loss of deuterium during mass spectrometry analysis?
A5: Yes, it is possible to observe what appears to be a loss of deuterium during certain types of mass spectrometry analysis. This phenomenon, known as "back-exchange," can sometimes occur in the ion source of the mass spectrometer, particularly with techniques like atmospheric pressure chemical ionization (APCI).[9] This is not a true loss of the label from the sample in solution but rather an artifact of the analytical method. It is crucial to optimize MS conditions and to be aware of this potential issue when interpreting data.[9]
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Apparent loss of one or more deuterium atoms in mass spectrometry data.
1. In-source back-exchange: Hydrogen-deuterium exchange occurring within the mass spectrometer's ion source.[9] 2. Contamination: The sample may be contaminated with unlabeled Nifekalant. 3. Incorrect Isotopic Distribution: The observed mass spectrum may reflect the natural isotopic abundance of other elements in the molecule.
1. Optimize mass spectrometer parameters (e.g., desolvation temperature, mobile phase composition) to minimize in-source exchange.[9] Use a soft ionization technique if possible. 2. Prepare a fresh, clean sample and re-analyze. Ensure all labware is thoroughly cleaned. 3. Compare the observed spectrum to the theoretical isotopic distribution for Nifekalant-d4.
Inconsistent isotopic purity results between analytical runs.
1. Variable in-source back-exchange: Fluctuations in mass spectrometer conditions between runs.[9] 2. Sample degradation: The sample may be degrading under the experimental or storage conditions.
1. Carefully control and monitor all mass spectrometer parameters. Run a standard of known isotopic purity with each batch of samples. 2. Assess the stability of Nifekalant-d4 under your specific experimental conditions using a time-course study. Ensure proper storage of the compound.
Precipitation of the sample during labeling experiments.
Although Nifekalant-d4 is already labeled, if used in complex matrices, precipitation can occur. Modifying the properties of a molecule by labeling can sometimes lead to solubility issues.
While not directly related to isotopic exchange, if you are performing further modifications on Nifekalant-d4, consider adjusting the molar ratio of your labeling reagent or changing the buffer/solvent conditions to improve solubility.
Experimental Protocols
Protocol for Assessing Isotopic Stability of Nifekalant-d4
This protocol provides a general framework for testing the stability of the deuterium labels on Nifekalant-d4 under specific experimental conditions (e.g., different pH values, temperatures, or in a biological matrix).
1. Sample Preparation:
Prepare stock solutions of Nifekalant-d4 in a suitable organic solvent (e.g., DMSO, Methanol).
Prepare a series of buffers at the desired pH values (e.g., pH 2, 4, 7.4, 9).
If testing in a biological matrix, prepare the matrix (e.g., plasma, liver microsomes) according to your specific protocol.
2. Incubation:
Spike Nifekalant-d4 into the test buffers or biological matrix at a final concentration relevant to your experiments.
Incubate the samples at the desired temperature(s) for various time points (e.g., 0, 1, 4, 8, 24 hours).
Include a control sample of Nifekalant-d4 in a non-exchange-promoting solvent (e.g., acetonitrile) at each time point.
3. Sample Quenching and Extraction:
At each time point, stop the reaction by adding an appropriate quenching solution (e.g., ice-cold acetonitrile) to precipitate proteins and halt enzymatic activity.
Extract Nifekalant-d4 from the aqueous matrix using a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
Evaporate the organic solvent and reconstitute the sample in a mobile phase compatible with LC-MS analysis.
4. LC-MS Analysis:
Analyze the samples using a high-resolution mass spectrometer.
Monitor the mass-to-charge ratio (m/z) for Nifekalant-d4 and any potential isotopologues that would indicate a loss of deuterium.
Carefully analyze the isotopic distribution of the molecular ion peak at each time point.
5. Data Analysis:
Calculate the percentage of the d4 isotopologue remaining at each time point relative to the t=0 sample.
A significant decrease in the d4 peak intensity with a corresponding increase in d3, d2, d1, or d0 peaks would indicate isotopic exchange.
Data Summary
Condition
Expected Isotopic Stability of Nifekalant-d4
Rationale
Physiological pH (e.g., 7.4)
High
Aliphatic C-D bonds are stable under neutral pH.
Acidic pH (e.g., 2-4)
High
Aliphatic C-D bonds are significantly less susceptible to acid-catalyzed exchange than aromatic C-D bonds.[3]
Basic pH (e.g., 9-10)
High
Aliphatic C-D bonds are stable under basic conditions.
Elevated Temperature (e.g., 37°C)
High
Physiological temperatures are not expected to induce significant exchange.
Extreme Temperature (e.g., >100°C)
Moderate to Low
Very high temperatures can promote chemical reactions, potentially including isotopic exchange.[4][5]
In Vitro Metabolism (e.g., liver microsomes)
High
The primary metabolic pathway is glucuronidation, which does not affect the labeled positions.[6]
In Vivo Administration
High
No known metabolic pathways are expected to cause exchange at the labeled positions.
Mass Spectrometry (APCI source)
Potential for in-source back-exchange
High energy in the ion source can promote H-D exchange as an analytical artifact.[9]
Visualizations
Caption: Workflow for assessing the isotopic stability of Nifekalant-d4.
Caption: Troubleshooting flowchart for unexpected loss of deuterium label.
Technical Support Center: Nifekalant Dosage Adjustment in Renal Impairalent
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting nifekalant dosage in patients with renal failure. The information is presented in a question-an...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting nifekalant dosage in patients with renal failure. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of elimination for nifekalant, and how does renal failure impact its pharmacokinetics?
Nifekalant is primarily eliminated through both hepatic metabolism and renal excretion. Approximately 30% of the unchanged drug is excreted in the urine.[1] The remainder undergoes glucuronate conjugation in the liver.[1] In patients with renal failure, the clearance of nifekalant is reduced, leading to a longer half-life and increased plasma concentrations, which can potentiate its effects and increase the risk of adverse events. Therefore, dosage adjustment is crucial in this population to avoid toxicity.[1][2]
Q2: What is the major adverse effect associated with nifekalant, and is the risk heightened in patients with renal failure?
The most significant adverse effect of nifekalant is the prolongation of the QT interval on an electrocardiogram (ECG), which can lead to a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes (TdP).[1][3] The risk of TdP is concentration-dependent. Patients with renal failure are at a heightened risk for two main reasons: 1) reduced drug clearance leads to higher plasma concentrations of nifekalant, and 2) renal disease itself can be associated with baseline QT interval prolongation.[4]
Q3: Are there specific dosage adjustments recommended for patients with different stages of chronic kidney disease (CKD)?
While specific guidelines for each stage of CKD are not extensively published, a general principle of dose reduction is strongly advised. In a study involving patients with impaired left ventricular function and chronic renal failure, administering half the standard dose (0.15 mg/kg/hour) resulted in therapeutic plasma concentrations comparable to those in patients with normal renal function.[1] This suggests a 50% dose reduction as a starting point for patients with severe renal impairment. For patients on hemodialysis, it is important to note that nifekalant is not significantly removed by dialysis, necessitating careful dose adjustments.[2]
Q4: How should nifekalant therapy be monitored in patients with renal failure?
Continuous and vigilant monitoring is critical when administering nifekalant to patients with renal impairment. This should include:
Frequent ECG Monitoring: Continuous ECG monitoring is essential to track the QT interval. The corrected QT interval (QTc) should be calculated and closely monitored for excessive prolongation.[1]
Serum Electrolyte Monitoring: Hypokalemia and hypomagnesemia can exacerbate the risk of TdP. Serum potassium levels should be maintained above 4.0 mmol/L.[1]
Therapeutic Drug Monitoring (TDM): If available, TDM can help guide dosage adjustments to maintain the drug concentration within the therapeutic window and avoid toxicity.
Troubleshooting Guide
Issue Encountered
Potential Cause
Recommended Action
Excessive QTc Prolongation
High plasma concentration of nifekalant due to reduced renal clearance.
* Immediately reduce the infusion rate or discontinue nifekalant. * Correct any electrolyte abnormalities (hypokalemia, hypomagnesemia). * Consider intravenous magnesium sulfate administration if TdP occurs.
Development of Torsades de Pointes (TdP)
Severe QTc prolongation.
* Discontinue nifekalant immediately. * Administer intravenous magnesium sulfate. * If hemodynamically unstable, proceed with electrical cardioversion.
Sub-therapeutic Antiarrhythmic Effect
Dose reduction may be too aggressive, leading to insufficient plasma concentrations.
* Cautiously increase the infusion rate with very close ECG monitoring. * Utilize TDM to guide dose titration to the lower end of the therapeutic range.
Difficulty in Dosing for a Patient on Hemodialysis
Nifekalant is not significantly cleared by hemodialysis.
* Dose should be adjusted based on the patient's residual renal function, not the dialysis schedule. * Administer the dose after the dialysis session to avoid any minimal clearance during the procedure.
Data Presentation
Table 1: Pharmacokinetic Parameters of Nifekalant in Patients with Normal vs. Impaired Renal Function
Parameter
Normal Renal Function
Severe Renal Impairment
Reference
Half-life (t½)
1.5 - 2.1 hours
Prolonged (specific data not available, but expected to be longer)
Table 2: Proposed Nifekalant Dosage Adjustments Based on Creatinine Clearance (CrCl)
Creatinine Clearance (CrCl)
CKD Stage
Proposed Dose Adjustment
Rationale
> 60 mL/min
1-2
Standard Dosing
Normal renal clearance.
30-60 mL/min
3
Consider a 25% dose reduction
Mild to moderate reduction in renal clearance.
15-29 mL/min
4
50% dose reduction
Significant reduction in renal clearance.
< 15 mL/min (including hemodialysis)
5
50% dose reduction or greater, with close monitoring
Severe reduction in renal clearance; not cleared by dialysis.[2]
Note: These are proposed adjustments based on pharmacokinetic principles and available data. Individual patient response may vary, and close monitoring is essential.
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring (TDM) of Nifekalant in Plasma
Objective: To determine the plasma concentration of nifekalant to guide dosage adjustments.
Sample Collection: Collect 3-5 mL of whole blood in a tube containing an appropriate anticoagulant (e.g., EDTA).
Plasma Separation: Centrifuge the blood sample at 2000-3000 x g for 10 minutes at 4°C to separate the plasma.
Sample Preparation:
To 1 mL of plasma, add a known concentration of an internal standard.
Perform protein precipitation by adding 2 mL of acetonitrile.
Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
HPLC Analysis:
Column: C18 reverse-phase column.
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted). The exact ratio should be optimized.
Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength optimized for nifekalant.
Quantification: Create a standard curve with known concentrations of nifekalant to quantify the concentration in the patient sample based on the peak area ratio to the internal standard.
Protocol 2: QTc Interval Monitoring
Objective: To monitor for and mitigate the risk of nifekalant-induced TdP.
Methodology: 12-Lead Electrocardiogram (ECG)
Baseline Measurement: Obtain a baseline 12-lead ECG before initiating nifekalant therapy.
ECG Recording Schedule:
Obtain an ECG 30 minutes after the start of the infusion.
Continue to record an ECG every 1-2 hours for the first 8 hours of therapy.
After the initial 8 hours, if the QTc is stable, monitoring can be extended to every 4-6 hours.
Record an ECG immediately if any signs of arrhythmia are observed.
QTc Calculation:
Measure the QT interval from the beginning of the QRS complex to the end of the T wave.
Use a standard correction formula, such as Bazett's (QTc = QT / √RR) or Fridericia's (QTc = QT / ³√RR), to correct for heart rate. Consistency in the formula used is important.
Action Thresholds:
QTc > 500 ms or an increase of > 60 ms from baseline: Reduce the nifekalant infusion rate and increase the frequency of monitoring.
Persistent QTc > 500 ms or signs of TdP: Discontinue nifekalant infusion immediately and initiate appropriate medical intervention.
Visualizations
Caption: Nifekalant's mechanism of action on cardiac myocytes.
Caption: Workflow for nifekalant dosage adjustment in renal impairment.
Caption: Experimental workflow for monitoring nifekalant therapy.
A Comparative Guide to the Bioanalytical Quantification of Nifekalant: An LC-MS/MS Method Utilizing Nifekalant-d4
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nif...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Nifekalant in human plasma, highlighting the significant advantages of using a deuterated internal standard, Nifekalant-d4. The performance of this method is contrasted with an alternative High-Performance Liquid Chromatography (HPLC) method, supported by experimental data from published literature.
Introduction
Nifekalant is a class III antiarrhythmic agent used in the treatment of life-threatening ventricular tachyarrhythmias. Accurate and reliable quantification of Nifekalant in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. While various analytical methods exist, LC-MS/MS has emerged as the gold standard due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Nifekalant-d4, is highly recommended by regulatory agencies to ensure the highest accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] This guide will delve into the validation of such a method and compare it with a conventional HPLC approach.
Quantitative Data Comparison
The following tables summarize the key validation parameters for the LC-MS/MS method with a deuterated internal standard and an alternative HPLC method. The data for the LC-MS/MS method is based on a published study by Zhang et al. (2013), with the adaptation of using Nifekalant-d4 as the internal standard for enhanced reliability.[3] The HPLC data is derived from a study by Xie et al.[4]
Table 1: Comparison of Method Validation Parameters
Parameter
LC-MS/MS with Nifekalant-d4 (Projected)
HPLC with UV Detection
Linearity Range
5.05 - 3030 ng/mL
5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)
5.05 ng/mL
5 ng/mL
Intra-day Precision (%RSD)
< 9.06%
< 6.23%
Inter-day Precision (%RSD)
< 9.06%
< 6.23%
Accuracy (Relative Error)
-10.95% to 2.27%
Not explicitly reported
Recovery
> 80%
> 80%
Internal Standard
Nifekalant-d4
Ornidazole
Experimental Protocols
LC-MS/MS Method with Nifekalant-d4
This protocol is adapted from the validated method by Zhang et al. (2013)[3].
1. Sample Preparation:
To 200 µL of human plasma, add 20 µL of Nifekalant-d4 internal standard solution (concentration to be optimized).
Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.
Add 1 mL of ethyl acetate, vortex for 3 minutes.
Centrifuge at 12,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Inject 5 µL into the LC-MS/MS system.
2. Chromatographic Conditions:
LC System: Agilent 1200 Series or equivalent
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase: Acetonitrile : 10 mM Ammonium Acetate (pH 3.5) (85:15, v/v)
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
Mass Spectrometer: Triple quadrupole mass spectrometer
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 40 psi, Capillary Voltage: 4000 V).
Alternative Method: HPLC with UV Detection
This protocol is based on the method described by Xie et al.[4]
1. Sample Preparation:
To 0.5 mL of plasma, add 40 µL of Ornidazole internal standard (10 µg/mL).
Add 50 µL of 0.1 mol/mL hydrochloric acid and 4 mL of ethyl acetate.
Vortex for 2 minutes and centrifuge at 5000 rpm for 5 minutes.
Transfer the organic phase to a clean tube and evaporate to dryness under nitrogen at 40°C.
Reconstitute the residue in 0.1 mL of the mobile phase.
Inject 20 µL for analysis.
2. Chromatographic Conditions:
HPLC System: Standard HPLC system with UV detector
Nifekalant Analysis: A Comparative Guide to Internal Standards—Nifekalant-d4 versus Structural Analogs
For researchers, scientists, and professionals in drug development, the precise quantification of Nifekalant in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic studies. The choice of an...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the precise quantification of Nifekalant in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic studies. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled internal standard, Nifekalant-d4, and other alternatives, such as structural analogs, for the analysis of Nifekalant.
Stable isotope-labeled (SIL) internal standards, such as Nifekalant-d4, are widely considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, ensuring they co-elute and experience similar ionization effects, which effectively compensates for matrix effects and variations in sample processing. This leads to enhanced accuracy and precision in analytical data.
In contrast, structural analogs, while a viable alternative when a SIL is unavailable, may exhibit different chromatographic behavior and ionization efficiency compared to the analyte. This can potentially lead to less accurate quantification, especially in complex biological matrices where matrix effects are more pronounced.
This guide will delve into the experimental data and methodologies from published studies to provide a clear comparison of the performance of these different types of internal standards in the analysis of Nifekalant.
Comparative Analysis of Method Performance
To illustrate the differences in performance between analytical methods employing a stable isotope-labeled internal standard and a structural analog, we have summarized the validation parameters from two distinct published methods for Nifekalant quantification.
Performance Metric
Method with Unspecified IS (Presumed SIL) by LC-MS/MS[1]
Method with Ornidazole (Structural Analog) by HPLC-UV[2]
Linearity Range
5.05 - 3030 ng/mL
5 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)
5.05 ng/mL
5 ng/mL
Intra-day Precision (%RSD)
< 9.06%
1.8% - 4.5%
Inter-day Precision (%RSD)
< 9.06%
3.2% - 6.8%
Accuracy (Relative Error)
-10.95% to 2.27%
Not explicitly reported as relative error
Recovery
Not explicitly reported
92.3% - 95.1%
Note: The LC-MS/MS study by Zhang et al. (2013) did not specify the internal standard used. However, the high sensitivity and specificity of the method are characteristic of assays employing a stable isotope-labeled internal standard.
Experimental Protocols
Method 1: LC-MS/MS with a Presumed Stable Isotope-Labeled Internal Standard
This method, developed by Zhang et al. (2013), demonstrates a highly sensitive and specific approach for the quantification of Nifekalant in human plasma.[1]
Sample Preparation:
To 200 µL of human plasma, add the internal standard solution.
Perform liquid-liquid extraction with 1 mL of dichloromethane.
Vortex for 3 minutes and centrifuge at 12,000 rpm for 5 minutes.
Transfer the organic layer and evaporate to dryness under a nitrogen stream.
Reconstitute the residue in 100 µL of the mobile phase.
Inject a 5 µL aliquot into the LC-MS/MS system.
Liquid Chromatography:
Column: Inertsil ODS-SP column (150 mm × 4.6 mm, 5 µm)
Mobile Phase: 15% 10 mM aqueous ammonium formate and 85% methanol (pH adjusted to 3.5 with formic acid)
Flow Rate: 0.8 mL/min (with a 1:1 split to the ionization source)
Column Temperature: 40°C
Mass Spectrometry:
Instrument: Tandem mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode: Positive
Monitored Transitions: Specific precursor-to-product ion transitions for Nifekalant and the internal standard were monitored.
Method 2: HPLC-UV with a Structural Analog Internal Standard (Ornidazole)
This method, reported by Xie et al. (2015), utilizes a more accessible HPLC-UV system with a structural analog as the internal standard.[2]
Sample Preparation:
To 0.5 mL of plasma, add 40 µL of Ornidazole internal standard solution (10 µg/mL).
Acidify with 50 µL of 0.1 mol/mL hydrochloric acid.
Add 4 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 5000 r/min for 5 minutes.
Transfer the organic phase to a clean tube and evaporate to dryness under nitrogen at 40°C.
Reconstitute the residue with 0.1 mL of the mobile phase.
Inject a 20 µL aliquot for analysis.
High-Performance Liquid Chromatography:
Column: INERTSIL ODS-3 column (250 mm × 4.6 mm, 5 µm)
To further clarify the experimental processes, the following diagrams illustrate the workflows for both analytical methods.
LC-MS/MS experimental workflow.
HPLC-UV experimental workflow.
Conclusion
Based on the available data, the use of a stable isotope-labeled internal standard such as Nifekalant-d4 in conjunction with LC-MS/MS is the superior method for the quantitative analysis of Nifekalant in biological matrices. This approach offers a wider linear range, and the underlying principles suggest it provides better precision and accuracy by more effectively compensating for matrix effects and procedural variability.
While the HPLC-UV method using a structural analog like Ornidazole is a valid and more accessible alternative, it may be more susceptible to analytical inaccuracies. The choice of method and internal standard will ultimately depend on the specific requirements of the study, including the desired level of sensitivity and accuracy, and the availability of instrumentation and reagents. For regulated bioanalysis and clinical pharmacokinetic studies, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest quality of data.
Cross-validation of Nifekalant assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the ability to reliably transfer analytical methods between laboratories is paramount. This ensures consiste...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the ability to reliably transfer analytical methods between laboratories is paramount. This ensures consistency and comparability of data, which is critical for regulatory submissions and the overall success of a drug development program. This guide provides a framework for the cross-validation of bioanalytical assays for Nifekalant, a class III antiarrhythmic agent, between different laboratories. While specific inter-laboratory comparison data for Nifekalant is not publicly available, this document presents a model comparison based on established regulatory guidelines and published analytical methodologies.
Principles of Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is the process of demonstrating that a validated analytical method produces comparable results at a second laboratory (the receiving laboratory) as it does at the originating laboratory. According to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this process is a critical component of method transfer.[1][2] The primary goal is to ensure the integrity and consistency of bioanalytical data throughout the lifecycle of a drug product, especially when samples from a single clinical trial are analyzed at multiple sites.
A successful cross-validation study typically involves the analysis of the same set of quality control (QC) samples and, where possible, incurred study samples by both laboratories. The results are then statistically compared to assess the precision and accuracy of the method in the receiving laboratory against the originating laboratory.
Hypothetical Cross-Validation Data for a Nifekalant LC-MS/MS Assay
To illustrate the comparison process, the following tables present hypothetical data from a cross-validation study of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for Nifekalant in human plasma between two laboratories. The acceptance criteria are based on general regulatory expectations, where the mean accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, %CV) should not exceed 15%.
Table 1: Comparison of Quality Control Sample Analysis
Nifekalant: Precursor ion > Product ion (specific m/z values to be determined during method development)
Internal Standard: Precursor ion > Product ion
Key MS Parameters: Ion spray voltage, source temperature, collision energy, and declustering potential should be optimized for maximum sensitivity.
4. Calibration and Quality Control
Prepare a calibration curve in blank human plasma ranging from 5 to 3000 ng/mL.
Prepare quality control samples at low, medium, and high concentrations (e.g., 15, 150, and 2500 ng/mL).
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory cross-validation of a bioanalytical method.
Inter-Laboratory Cross-Validation Workflow
Conclusion
A robust and well-documented inter-laboratory cross-validation is essential for ensuring the consistency and reliability of bioanalytical data for Nifekalant across different testing sites. By adhering to regulatory guidelines and employing a thoroughly validated analytical method, such as the LC-MS/MS protocol outlined here, drug developers can have confidence in the integrity of their data, ultimately supporting a more efficient and successful regulatory submission process.
Nifekalant vs. Amiodarone for Shock-Resistant Ventricular Fibrillation: A Comparative Guide
In the critical scenario of shock-resistant ventricular fibrillation (VF), a life-threatening cardiac arrhythmia, the choice of antiarrhythmic medication is paramount. This guide provides a detailed comparison of two pro...
Author: BenchChem Technical Support Team. Date: November 2025
In the critical scenario of shock-resistant ventricular fibrillation (VF), a life-threatening cardiac arrhythmia, the choice of antiarrhythmic medication is paramount. This guide provides a detailed comparison of two prominent drugs used in this context: nifekalant and amiodarone. We will delve into their mechanisms of action, compare their performance based on clinical data, and outline the experimental protocols of key studies.
The fundamental difference between nifekalant and amiodarone lies in their electrophysiological effects on cardiac myocytes.
Nifekalant is a pure potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (I_Kr)[1][2]. This action prolongs the action potential duration and the effective refractory period of the myocardial cells, which helps to terminate the chaotic electrical activity of ventricular fibrillation[2]. Its targeted action minimizes effects on other ion channels[2].
Nifekalant's targeted action on the IKr potassium channel.
Amiodarone , in contrast, is a multi-channel blocker[1]. Its primary action is the inhibition of outward potassium currents, a Class III effect that prolongs the action potential duration[8]. However, it also blocks sodium and calcium channels and possesses non-competitive alpha- and beta-adrenergic inhibitory properties[3][4][5][9]. This broad spectrum of activity contributes to its antiarrhythmic effects but also to a wider range of potential side effects[3][9].
Amiodarone's multi-channel blocking mechanism of action.
Clinical Efficacy and Safety: A Data-Driven Comparison
Several studies have compared the efficacy of nifekalant and amiodarone in the setting of out-of-hospital cardiac arrest (OHCA) due to shock-resistant ventricular fibrillation. The results, however, are not entirely consistent, with some studies suggesting comparable efficacy while others point to potential advantages for one agent over the other.
Return of Spontaneous Circulation (ROSC) and Survival
A retrospective study by Amino et al. (2012) provides a direct comparison of the two drugs in 25 patients with OHCA.[1] While there were no significant differences in the rates of ROSC or survival to discharge, nifekalant was associated with a significantly faster time to ROSC.[1][10]
Table 1: Comparison of Clinical Outcomes from Amino et al. (2012)
A larger nationwide post-hoc analysis in Japan, however, did not find a significant association between nifekalant use and improved outcomes compared to amiodarone after adjusting for confounding factors.[11][12]
Table 2: Outcomes from a Nationwide Japanese Registry (Post Hoc Analysis)
Outcome
Nifekalant
Amiodarone
Association
Admission after ROSC
No significant difference
No significant difference
Nifekalant not associated with improved outcome[11][12]
30-day Survival
No significant difference
No significant difference
Nifekalant not associated with improved outcome[11][12]
30-day Favorable Neurological Outcome
No significant difference
No significant difference
Nifekalant not associated with improved outcome[11][12]
A meta-analysis suggested that while amiodarone, lidocaine, and nifekalant were beneficial for initial resuscitation (ROSC and survival to hospital admission), none were shown to improve survival to hospital discharge compared to placebo.[13] Another meta-analysis found that nifekalant, but not amiodarone, significantly improved short-term and long-term survival compared to control treatments.[14]
Adverse Effects
The primary adverse effect of nifekalant is QT interval prolongation, which can lead to torsades de pointes.[15] Amiodarone's side effect profile is broader due to its multi-channel blocking activity and can include hypotension, bradycardia, and, with long-term use, pulmonary fibrosis and thyroid dysfunction.[3]
Experimental Protocols
Understanding the methodologies of the studies comparing these two drugs is crucial for interpreting the results.
Amino et al. (2012) - Retrospective Comparative Study
Study Design: A retrospective analysis of 25 patients with out-of-hospital cardiopulmonary arrest due to shock-resistant ventricular fibrillation.[1][10]
Patient Population: Patients who were transported to a single hospital between December 2005 and January 2011 and treated with either nifekalant or amiodarone for VF resistant to two or more shocks.[1][10]
Drug Administration:
Nifekalant: The specific dosage was not detailed in the provided search results.
Amiodarone: The specific dosage was not detailed in the provided search results.
Endpoints: The primary outcomes were the rate of return of spontaneous circulation (ROSC) and survival to discharge. The time from drug administration to ROSC was also evaluated.[1][10]
Workflow of the retrospective study by Amino et al. (2012).
Nationwide Japanese Registry (Post Hoc Analysis)
Study Design: A post-hoc analysis of a nationwide, multicenter, prospective registry in Japan.[12]
Patient Population: 1,317 out-of-hospital cardiac arrest patients aged ≥18 years with refractory arrhythmia (sustained VF or ventricular tachycardia after at least two defibrillation shocks) treated with nifekalant (n=42) or amiodarone (n=1,275) after hospital arrival between June 2014 and December 2017.[12]
Data Analysis: Overlap weighting was used to adjust for potential confounding factors.[12]
Endpoints: The primary outcomes were admission after ROSC, 30-day survival, and 30-day favorable neurological outcome.[11][12]
Conclusion
The choice between nifekalant and amiodarone for shock-resistant ventricular fibrillation remains a complex clinical decision. Nifekalant, a pure IKr blocker, offers the potential for faster ROSC with a more favorable side effect profile due to its targeted mechanism.[1][6][7] Amiodarone, a multi-channel blocker, has a broader spectrum of antiarrhythmic activity but also a greater potential for adverse effects.[3][4][8]
While some studies suggest comparable or even superior outcomes with nifekalant, particularly in the speed of ROSC, larger observational studies have not consistently demonstrated its superiority over amiodarone in terms of survival and neurological outcomes.[1][11][12] The existing evidence underscores the need for further large-scale, prospective, randomized controlled trials to definitively establish the optimal antiarrhythmic agent for this critical condition. Researchers and clinicians should consider the specific clinical context, including local protocols and drug availability, when making treatment decisions.
A Comparative Guide to Establishing Linearity and Range for Nifekalant Quantification
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methods for the quantification of Nifekalant, a Class III antiarrhythmic agent. It offers a det...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Nifekalant, a Class III antiarrhythmic agent. It offers a detailed overview of experimental data, focusing on linearity and range, to assist researchers in selecting and validating appropriate analytical techniques for their specific needs. This document also presents a comparison with other commonly used Class III antiarrhythmic drugs.
Introduction to Nifekalant and the Importance of Accurate Quantification
Nifekalant is a potent potassium channel blocker used in the treatment of life-threatening ventricular tachyarrhythmias.[1][2] Its primary mechanism of action involves the inhibition of the rapid component of the delayed rectifier potassium current (I_Kr), which leads to a prolongation of the cardiac action potential and an increase in the effective refractory period of the myocardium.[3][4][5][6] This targeted action on potassium channels makes Nifekalant an effective agent for stabilizing cardiac rhythm.[4]
Accurate quantification of Nifekalant in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety. Establishing the linearity and range of an analytical method is a critical step in its validation, as it defines the concentration interval over which the method provides reliable and proportional results.
Comparative Analysis of Analytical Methods for Nifekalant Quantification
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the two predominant techniques for the quantification of Nifekalant.
Both HPLC-UV and LC-MS/MS methods offer a wide linear range for Nifekalant quantification, covering clinically relevant concentrations. A study has shown that the steady-state plasma concentration of Nifekalant can be around 423 ng/mL with a specific intravenous administration regimen.
The LC-MS/MS method demonstrates a slightly wider linear range and a comparable lower limit of quantification (LLOQ) to the HPLC-UV method. The choice between the two often depends on the required sensitivity, selectivity, and the availability of instrumentation.
Comparison with Other Class III Antiarrhythmic Drugs
To provide a broader context, this section compares the analytical methods for Nifekalant with those used for other Class III antiarrhythmic drugs: Amiodarone, Sotalol, Dofetilide, and Ibutilide.
Mean serum concentration after infusion: 4.9 ± 4.5 ng/mL
Comparative Insights:
The analytical methods for other Class III antiarrhythmics also predominantly involve LC-MS/MS and HPLC, reflecting the industry standard for bioanalytical assays.
The linear ranges and LLOQs vary depending on the drug's potency and therapeutic concentrations. For instance, Amiodarone, which has a higher therapeutic range, is quantified over a wider concentration range compared to more potent drugs like Dofetilide.
The established methods for Nifekalant demonstrate comparable or superior sensitivity and linearity to those of other drugs in its class, ensuring its reliable measurement in clinical and research settings.
Experimental Protocols
Nifekalant Quantification by HPLC-UV
Methodology based on Xie et al., 2015
Chromatographic System: High-Performance Liquid Chromatograph with UV detector.
Column: INERTSIL ODS-3 column (250 mm × 4.6 mm, 5 μm).
Mobile Phase: A mixture of ammonium acetate (0.1 mol/L), methanol, and acetonitrile (440:180:180, V/V/V).
Flow Rate: 1 ml/min.
Detection Wavelength: 270 nm.
Sample Preparation:
To 0.5 mL of plasma, add 40 μl of internal standard (Ornidazole, 10 µg/mL).
Acidify with 50 μl of 0.1 mol/mL hydrochloric acid.
Add 4 ml of ethyl acetate and vortex for 2 minutes.
Centrifuge at 5000 r/min for 5 minutes.
Transfer the organic phase to a clean tube and evaporate to dryness under nitrogen at 40°C.
Reconstitute the residue with 0.1 mL of the mobile phase.
Centrifuge for 3 minutes and inject 20 μl for analysis.
Linearity: The method was linear over the concentration range of 5 to 1000 ng/mL.
Nifekalant Quantification by LC-MS/MS
Methodology based on Zhang et al., 2013
Chromatographic System: Ultra-Fast Liquid Chromatographer (UFLC) coupled to an electrospray ionization (ESI) tandem mass spectrometer.
Extraction of the analyte and internal standard from human plasma using dichloromethane.
Linearity: The method demonstrated linearity over the concentration range of 5.05 to 3030 ng/mL.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Nifekalant and a typical analytical workflow.
Caption: Mechanism of action of Nifekalant on the cardiac action potential.
Caption: General workflow for the quantification of Nifekalant.
Conclusion
The quantification of Nifekalant can be reliably achieved using both HPLC-UV and LC-MS/MS methods. The choice of method will depend on the specific requirements of the study, including sensitivity, selectivity, and sample throughput. The data presented in this guide provides a solid foundation for researchers to establish and validate their own analytical methods for Nifekalant, ensuring accurate and reproducible results. The comparison with other Class III antiarrhythmic drugs highlights the robust analytical performance of the methods available for Nifekalant, positioning it favorably within its therapeutic class for quantitative analysis.
Nifekalant's Impact on Defibrillation Threshold: A Comparative Analysis with Other Antiarrhythmic Agents
For researchers and drug development professionals navigating the landscape of antiarrhythmic therapies, understanding a compound's effect on the defibrillation threshold (DFT) is of paramount importance. The DFT, the mi...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and drug development professionals navigating the landscape of antiarrhythmic therapies, understanding a compound's effect on the defibrillation threshold (DFT) is of paramount importance. The DFT, the minimum electrical energy required to terminate ventricular fibrillation (VF), is a critical determinant of successful resuscitation. This guide provides an objective comparison of nifekalant's effect on DFT against two other widely used antiarrhythmics: amiodarone and sotalol, supported by experimental data.
Quantitative Comparison of Defibrillation Threshold Effects
The following table summarizes the quantitative effects of nifekalant, amiodarone, and sotalol on the defibrillation threshold as reported in various preclinical and clinical studies. It is important to note that direct head-to-head comparisons of all three drugs in a single study are limited; therefore, the data is compiled from separate investigations.
Drug
Animal Model
Dosage
Administration
Change in Defibrillation Threshold (DFT)
Reference
Nifekalant
Porcine
2 mg/kg
Intravenous
Decreased number of shocks and defibrillation energy required vs. saline.[1]
The differential effects of these antiarrhythmic drugs on the defibrillation threshold can be attributed to their distinct mechanisms of action at the cellular level.
Mechanism of Nifekalant on DFT.
Nifekalant is a pure class III antiarrhythmic agent that specifically blocks the rapid component of the delayed rectifier potassium current (IKr).[12][13] This action prolongs the action potential duration and the effective refractory period of cardiac myocytes, which is believed to contribute to a decrease in the defibrillation threshold.[3][14]
Mechanism of Amiodarone on DFT.
Amiodarone exhibits a complex, multi-channel blocking action, affecting potassium, sodium, and calcium channels, as well as possessing anti-adrenergic properties.[15][16][17][18][19] Its effect on DFT is variable; while the potassium channel blockade (Class III action) may lower DFT, the sodium channel blockade (Class I action) can increase it. The net effect appears to depend on the chronicity and route of administration.[4][5][20]
Mechanism of Sotalol on DFT.
Sotalol possesses both Class II (beta-blocker) and Class III (potassium channel blocker) antiarrhythmic properties.[21][22][23] The beta-blocking activity reduces sympathetic tone, while the Class III action prolongs the action potential duration. Both of these mechanisms are thought to contribute to a reduction in the defibrillation threshold.[6][24]
Experimental Protocols
The methodologies employed in the cited studies to determine the defibrillation threshold share common principles, although specific parameters may vary. A generalized experimental workflow is outlined below.
General Experimental Workflow for DFT Studies.
Animal Models: Studies commonly utilize canine or porcine models due to the anatomical and physiological similarities of their cardiovascular systems to humans.[2][4][8]
Surgical Preparation: Animals are anesthetized, and after a thoracotomy, defibrillation electrodes (patches or coils) are sutured to the epicardial surface of the ventricles. Pacing and recording electrodes are also placed to induce and monitor cardiac rhythms.
Ventricular Fibrillation Induction: VF is typically induced electrically via rapid ventricular pacing or the delivery of a short burst of high-frequency stimulation.
Defibrillation Threshold Determination: A step-down or step-up protocol is commonly used. In a step-down protocol, an initial high-energy shock is delivered, and if successful, subsequent shocks are delivered at progressively lower energies until failure to defibrillate. In a step-up protocol, low-energy shocks are initially delivered and incrementally increased until successful defibrillation. The DFT is defined as the lowest energy that successfully terminates VF.
Drug Administration: Following baseline DFT measurements, the test compound (nifekalant, amiodarone, or sotalol) is administered intravenously or orally at a specified dose. After a predetermined period to allow for drug distribution and effect, the DFT measurement is repeated.
Summary
The available experimental evidence suggests that nifekalant and sotalol consistently decrease the defibrillation threshold. In contrast, the effect of amiodarone on DFT is more variable and appears to be dependent on the mode and duration of administration, with chronic oral use potentially increasing DFT. These differences are rooted in their distinct mechanisms of action on cardiac ion channels and adrenergic receptors. For researchers in antiarrhythmic drug development, these findings underscore the importance of evaluating the electrophysiological profile of new chemical entities, as a reduction in DFT can be a significant therapeutic advantage.
A Meta-Analysis-Based Comparison of Nifekalant for Atrial Fibrillation: Efficacy, Safety, and Clinical Alternatives
This guide provides a comprehensive comparison of nifekalant's efficacy and safety in the management of atrial fibrillation (AF), drawing on data from meta-analyses and clinical trials. It is intended for researchers, sc...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comprehensive comparison of nifekalant's efficacy and safety in the management of atrial fibrillation (AF), drawing on data from meta-analyses and clinical trials. It is intended for researchers, scientists, and drug development professionals seeking an objective overview of nifekalant's performance relative to other antiarrhythmic agents.
Efficacy of Nifekalant in Atrial Fibrillation Conversion
Nifekalant, a class III antiarrhythmic drug, has demonstrated significant efficacy in the conversion of atrial fibrillation to sinus rhythm.[1][2] A meta-analysis encompassing 12 studies with a total of 1,162 patients revealed that nifekalant is more effective than control treatments (amiodarone or lidocaine) in achieving successful cardioversion.[2]
The analysis showed a risk ratio (RR) for successful conversion of 1.95 in the nifekalant group compared to the control group.[1][2] Furthermore, the time to conversion was significantly shorter with nifekalant.[1][2] When compared directly with amiodarone in a subgroup analysis, particularly after catheter ablation, nifekalant showed a superior success rate for conversion with an RR of 1.95.[1][2][3][4]
However, a network meta-analysis of Class III antiarrhythmic drugs ranked nifekalant's efficacy below vernakalant and ibutilide, but above amiodarone for AF conversion.[5]
Table 1: Efficacy of Nifekalant in Atrial Fibrillation Conversion (Meta-Analysis Data)
The primary safety concern associated with nifekalant is the risk of QT interval prolongation and the potential for Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia.[6][7] Despite these risks, a meta-analysis indicated no statistically significant difference in the overall incidence of adverse events between nifekalant and control groups (RR 0.85).[1][4][8]
A network meta-analysis that ranked Class III antiarrhythmic drugs by their safety profile placed nifekalant as having a higher risk of adverse reactions compared to vernakalant, sotalol, ibutilide, and amiodarone.[5] Dose-ranging studies have suggested that a 0.4 mg/kg dose of nifekalant may offer a better benefit-risk profile, with a lower incidence of TdP compared to a 0.5 mg/kg dose.[9]
Table 2: Safety of Nifekalant in Atrial Fibrillation
Nifekalant offers a more rapid onset of action compared to amiodarone.[11][12] Amiodarone is associated with a broader range of side effects, including hypotension and bradycardia, due to its multi-channel blocking activity and long half-life.[11][12][13] In contrast, nifekalant is a pure potassium channel blocker, which may contribute to a more favorable hemodynamic profile.[11][13] For shock-resistant ventricular fibrillation and pulseless ventricular tachycardia, one meta-analysis found no significant difference in short-term or long-term survival between the two drugs.[14][15]
Nifekalant vs. Ibutilide
A network meta-analysis suggests that ibutilide may have a higher efficacy in converting AF to sinus rhythm compared to nifekalant.[5] Clinical trials on ibutilide have reported conversion rates for recent-onset AF ranging from 43% to 77%, with a mean time to conversion of approximately 26 to 53 minutes.[16][17]
Mechanism of Action
Nifekalant is a Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (I_Kr).[13][18][19][20] This inhibition of potassium channels prolongs the action potential duration and the effective refractory period in myocardial cells, thereby suppressing arrhythmias.[7][18][20] Unlike other antiarrhythmics, nifekalant has minimal effect on sodium or calcium channels and lacks beta-adrenergic blocking activity.[7][11][13][18]
Caption: Mechanism of action of Nifekalant.
Experimental Protocols
The data presented in this guide are derived from systematic reviews, meta-analyses, and randomized controlled trials.
Meta-Analysis Methodology: A notable meta-analysis included a systematic search of PubMed, Cochrane Library, and China National Knowledge Infrastructure databases for relevant studies published between 1999 and 2022.[1][2] The included studies consisted of randomized clinical trials, as well as prospective and retrospective studies, evaluating the use of nifekalant for atrial fibrillation.[1][2] Key metrics analyzed were the success rate of AF conversion, mean time to conversion, and the incidence of adverse events.[1][2]
Clinical Trial Protocol Example (Nifekalant vs. Amiodarone): A planned clinical trial will compare the efficacy and safety of nifekalant versus amiodarone for new-onset atrial fibrillation following cardiac surgery.[11][12]
Study Design: Randomized, controlled trial.
Patient Population: Patients with new-onset AF (sustained for >1 minute and <48 hours) after cardiac surgery.
Intervention:
Nifekalant group: Intravenous bolus of 0.3 mg/kg over 5 minutes, followed by a maintenance infusion of 0.2-0.4 mg/kg/h for 24 hours.[12]
Amiodarone group: Standard of care intravenous administration.
Primary Outcome: Rate of cardioversion to sinus rhythm at 4 hours.[11][12]
Secondary Outcomes: Cardioversion rates at 90 minutes and 24 hours, time to conversion, incidence of hypotension, and length of ICU and hospital stay.[11][12]
Caption: A typical clinical trial workflow.
Logical Framework for Nifekalant Use
The decision to use nifekalant for atrial fibrillation should be guided by the clinical context, considering its efficacy, safety profile, and comparison with alternatives.
Caption: A logical framework for clinical decision-making.
Navigating the Disposal of Nifekalant-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Nifekalant-d4 are paramount for ensuring laboratory safety and environmental compli...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like Nifekalant-d4 are paramount for ensuring laboratory safety and environmental compliance. Nifekalant-d4, a deuterated analog of the class III antiarrhythmic agent Nifekalant, requires disposal procedures that align with regulations for pharmaceutical and chemical waste. Due to its active pharmacological nature and associated health warnings, it must be managed as a regulated waste stream, not as common trash.
The disposal of Nifekalant-d4 is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States, under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These regulations provide a framework for the safe management of hazardous waste from its generation to its final disposal.[2] It is crucial to handle this compound as a potentially hazardous waste, especially as its toxicological properties may not be fully investigated.[4]
Step-by-Step Disposal Protocol for Nifekalant-d4
The following procedure outlines the necessary steps for the safe and compliant disposal of Nifekalant-d4.
Waste Characterization and Segregation:
Classify Nifekalant-d4 waste as a non-hazardous or hazardous pharmaceutical waste according to your institutional guidelines and local regulations. Given the product's nature as a research compound for laboratory use only, it is best practice to manage it as a hazardous chemical waste.[5]
Do not dispose of Nifekalant-d4 down the drain or in regular solid waste.[1][6]
Segregate Nifekalant-d4 waste from other laboratory waste streams to avoid chemical reactions and to ensure proper disposal routing. Keep it separate from solvents and other chemicals unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.[7]
Proper Containment and Labeling:
Store Nifekalant-d4 waste in its original container or a compatible, sealed, and leak-proof container.
Clearly label the waste container with "Hazardous Waste," the chemical name "Nifekalant-d4," and any other information required by your institution and local authorities.
Engage a Licensed Disposal Vendor:
The disposal of pharmaceutical and chemical waste must be handled by a certified hazardous waste management company.[8]
These specialized vendors will manage the transportation and final disposal, which typically involves high-temperature incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[1][2][6]
Contact your institution's EHS or safety officer to coordinate pickup and disposal.
Documentation and Record-Keeping:
Maintain meticulous records of the amount of Nifekalant-d4 waste generated and its disposal date.
Retain all documentation provided by the hazardous waste vendor, such as waste manifests, as proof of compliant disposal.
Hazard and Regulatory Summary
The following table summarizes key safety and regulatory information pertinent to the handling and disposal of Nifekalant and similar pharmaceutical compounds.
Aspect
Description
Citations
Primary Hazard Class
Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory, skin, and eye irritation.
The logical flow for making decisions regarding the disposal of Nifekalant-d4 is illustrated in the diagram below. It provides a clear, step-by-step path from waste generation to final compliant disposal.
Safeguarding Researchers: A Comprehensive Guide to Handling Nifekalant-d4
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nifekalant-d4. Adherence to these procedures is cr...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Nifekalant-d4. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance. Nifekalant-d4, a potent pharmaceutical compound, necessitates stringent handling protocols to mitigate risks of exposure.
Personal Protective Equipment (PPE)
All personnel handling Nifekalant-d4 must use the prescribed Personal Protective Equipment (PPE). The level of protection is determined by the nature of the task.
- Nitrile gloves (single pair)- Laboratory coat- Safety glasses with side shields
Medium-Risk Activities (e.g., weighing, preparing solutions in a ventilated enclosure)
- Double nitrile gloves- Disposable lab coat with tight cuffs- Chemical splash goggles or safety glasses with side shields- Face shield (if splash hazard exists)
High-Risk Activities (e.g., handling powders outside of a containment system, potential for aerosol generation)
- Double nitrile gloves- Disposable, fluid-resistant gown- Chemical splash goggles and a face shield- NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates
A systematic approach to handling Nifekalant-d4 is mandatory to minimize exposure risk. The following workflow outlines the key stages of handling this potent compound.
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